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  • Product: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
  • CAS: 946760-78-7

Core Science & Biosynthesis

Foundational

Structural and Pharmacological Profiling of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Executive Summary In modern medicinal chemistry, the strategic assembly of highly validated pharmacophores is essential for developing therapeutic agents with optimal pharmacokinetic and pharmacodynamic profiles. 3-[2-(T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic assembly of highly validated pharmacophores is essential for developing therapeutic agents with optimal pharmacokinetic and pharmacodynamic profiles. 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) is a highly versatile, bifunctional chemical building block. It synergizes the robust receptor-anchoring capability of a piperidine core with the flexible, hydrogen-bond-rich properties of a tetrahydrofuran (THF) ether side chain.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, its rationale in drug design, and a self-validating synthetic methodology for its preparation.

Physicochemical & Structural Profiling

Understanding the quantitative properties of a building block is the first step in predicting its behavior within a biological system. The structural features of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine have been precisely tuned to maintain a drug-like profile[1].

Quantitative Data Summary
PropertyValuePharmacological Significance
Chemical Name 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidineDefines the specific regiochemistry (C3 substitution).
CAS Registry Number 946760-78-7Unique identifier for sourcing and patent mapping[1].
Molecular Formula C12H23NO2Indicates a highly saturated, sp3-rich three-dimensional structure.
Molecular Weight 213.321 g/mol Low MW allows for further functionalization without exceeding Lipinski limits[1].
Calculated LogP 0.76Optimal lipophilicity for oral bioavailability and avoiding hERG toxicity[1].
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)Essential for salt-bridge formation with acidic target residues.
Hydrogen Bond Acceptors (HBA) 3 (N, Ether O, THF O)Enhances binding affinity via interaction with protein backbones.
Structural Deconstruction

The molecule can be divided into three functional domains:

  • The Piperidine Core: The piperidine scaffold is a cornerstone in modern drug discovery, frequently utilized to target G-protein-coupled receptors (GPCRs) and kinases due to its basic nitrogen, which readily protonates at physiological pH to form critical ionic interactions[2].

  • The Flexible Ethyl Linker: A two-carbon spacer extends the reach of the molecule, allowing the terminal functional groups to probe deep, cryptic binding pockets without introducing excessive rigidity.

  • The Tetrahydrofuran (THF) Methoxy Motif: The THF ring is a highly potent hydrogen-bond acceptor. In the design of complex therapeutics, such as HIV-1 protease inhibitors, THF rings serve as critical P2 ligands that form strong dipole-dipole interactions with the enzyme's backbone[3][4].

Pharmacophore Interaction Model

When incorporated into a larger active pharmaceutical ingredient (API), 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine acts as a multi-point recognition motif. The causality behind selecting this specific linker lies in its ability to satisfy both lipophilic and polar binding requirements simultaneously.

Pharmacophore P Piperidine Core (Basic Amine) L Ethyl Linker (Flexible Spacer) P->L C3 Substitution Target1 Receptor Acidic Residue (Salt Bridge) P->Target1 Ionic Interaction E Ether Oxygen (H-Bond Acceptor) L->E Etherification T THF Ring (Lipophilic & HBA) E->T Methylene Bridge Target2 Binding Pocket Backbone (H-Bonding) E->Target2 H-Bond Acceptor T->Target2 Dipole-Dipole / HBA

Fig 1: Pharmacophore interaction model of the piperidine-THF scaffold in a receptor binding pocket.

Synthetic Methodology & Workflow

To utilize this compound in drug development, a robust, high-yielding synthetic route is required. The following step-by-step protocol is designed as a self-validating system, ensuring that intermediate integrity is maintained throughout the sequence.

Experimental Protocol

Step 1: Amine Masking (N-Boc Protection)

  • Procedure: Dissolve 3-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 1.5 eq) and cool to 0°C. Slowly add di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 4 hours.

  • Causality: The secondary amine of the piperidine ring is highly nucleophilic. Without protection, it would preferentially attack the alkyl halide in Step 2, leading to unwanted N-alkylation. The Boc group is chosen because the resulting carbamate is completely stable to the strongly basic conditions required for the subsequent etherification.

Step 2: Williamson Ether Synthesis

  • Procedure: Dissolve the N-Boc protected intermediate in anhydrous dimethylformamide (DMF) at 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to form the alkoxide. Add 2-(bromomethyl)tetrahydrofuran (1.2 eq) dropwise. Heat to 60°C for 12 hours.

  • Causality: NaH is selected as a strong, non-nucleophilic base to quantitatively deprotonate the primary alcohol. DMF, a polar aprotic solvent, is critical here; it solvates the sodium cation, leaving a highly reactive "naked" alkoxide anion, which accelerates the SN2 nucleophilic attack on the sterically hindered 2-(bromomethyl)tetrahydrofuran.

Step 3: Deprotection & Free Base Isolation

  • Procedure: Isolate the ether intermediate and dissolve in DCM. Cool to 0°C and add trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours until starting material is consumed. Concentrate under vacuum, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate to isolate the free amine.

  • Causality: TFA cleanly cleaves the Boc group via an acid-catalyzed elimination mechanism, releasing isobutylene and CO2 as gases, which drives the reaction to completion and simplifies purification.

Synthesis SM Starting Material 3-Piperidineethanol Step1 Step 1: N-Protection Boc2O, Et3N, DCM SM->Step1 Amine Masking Step2 Step 2: Etherification NaH, 2-(Bromomethyl)THF, DMF Step1->Step2 Williamson Ether Synthesis Step3 Step 3: Deprotection TFA, DCM, 0°C to RT Step2->Step3 Boc Removal Product Final Product Target Amine Isolated Step3->Product Free Base Isolation

Fig 2: Step-by-step synthetic workflow for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Analytical Validation Protocol

A protocol is only as reliable as its validation criteria. To ensure the structural integrity of the synthesized 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, the following orthogonal analytical techniques must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Target: A distinct peak exhibiting a mass-to-charge ratio (m/z) of 214.3 [M+H]+ in positive electrospray ionization (ESI+) mode. This confirms the successful formation of the ether linkage and the removal of the Boc protecting group.

  • Proton Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):

    • Validation Target: Absence of the massive singlet at ~1.45 ppm (confirming Boc removal). Presence of complex multiplets between 3.40–3.90 ppm, corresponding to the highly deshielded protons adjacent to the ether oxygens (the -CH2-O-CH2- network and the THF ring oxygen). The piperidine NH proton should appear as a broad singlet that exchanges upon the addition of D2O.

References

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine: Mechanism of Action and Biological Assay Workflows in GPCR Drug Discovery

Executive Summary In the landscape of neuropharmacological drug discovery, the spatial geometry and electronic distribution of a ligand dictate its receptor residence time and functional efficacy. The compound 3-[2-(Tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacological drug discovery, the spatial geometry and electronic distribution of a ligand dictate its receptor residence time and functional efficacy. The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) represents a highly privileged structural scaffold. It is frequently utilized as a core pharmacophore or critical intermediate in the synthesis of ligands targeting G-protein coupled receptors (GPCRs), most notably the Serotonin 5-HT2C and Cannabinoid CB1 receptors [1, 2].

As a Senior Application Scientist, I have designed this whitepaper to dissect the molecular mechanism of action of this compound class and provide field-validated, self-contained biological assay workflows used to quantify its pharmacological profile.

Molecular Pharmacology & Mechanism of Action

To understand how 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine modulates biological systems, we must analyze its structural components through the lens of receptor-ligand kinetics.

Structural Rationale
  • The Piperidine Ring (The Anchor): At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This positive charge is non-negotiable for aminergic GPCR binding; it forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in transmembrane helix 3).

  • The Tetrahydro-2-furanylmethoxy Tail (The Selectivity Filter): The ether linkages and the tetrahydrofuran (THF) ring provide localized steric bulk and act as hydrogen-bond acceptors. These oxygen atoms interact with polar residues in the extracellular loops of the receptor, driving subtype selectivity (e.g., favoring 5-HT2C over 5-HT2A).

Downstream Signaling Cascade

When this piperidine derivative binds to a Gq-coupled receptor (such as 5-HT2C), it stabilizes the receptor in an active conformation. This triggers the exchange of GDP for GTP on the Gαq​ subunit, which subsequently activates Phospholipase C (PLC). PLC cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses to the endoplasmic reticulum, opening calcium channels and causing a rapid spike in intracellular calcium ( Ca2+ ).

GPCR_Signaling Ligand 3-[2-(Tetrahydro-2-furanylmethoxy) ethyl]piperidine Receptor GPCR (e.g., 5-HT2C / CB1) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 Cleavage PLC->PIP2 Catalysis IP3 IP3 Generation PIP2->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Fig 1: Gq-coupled GPCR signaling pathway modulated by the piperidine derivative.

Experimental Protocols: Validating the Mechanism

To empirically validate the mechanism of action, we employ a two-tiered screening cascade: a functional calcium mobilization assay to determine efficacy ( EC50​ / IC50​ ), followed by a radioligand binding assay to determine orthosteric affinity ( Ki​ ).

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

This protocol utilizes [3] to measure real-time functional activity.

Expert Insight (Causality): A common failure point in calcium assays is the active efflux of the fluorophore by multidrug resistance proteins (MRPs) native to HEK293 cells. The inclusion of probenecid in this protocol is a self-validating step to block these transporters, ensuring signal retention and a high Z'-factor.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate HEK293 cells stably expressing the 5-HT2C receptor at a density of 50,000 cells/well in a 96-well black-wall, clear-bottom microplate. Rationale: Black walls prevent optical cross-talk during fluorescence excitation.

  • Dye Loading: Aspirate the culture media. Add 100 µL of FLIPR Calcium 6 Assay buffer supplemented with 2.5 mM probenecid to each well.

  • Incubation: Incubate the microplate for 2 hours at 37°C in a 5% CO2​ atmosphere to allow intracellular esterase cleavage of the dye, trapping the active fluorophore inside the cell.

  • Baseline Measurement: Transfer the plate to a FLIPR Tetra or FlexStation system. Record baseline fluorescence for 15 seconds (Excitation: 485 nm, Emission: 525 nm).

  • Compound Addition: Automatically dispense 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine in a 10-point concentration gradient (1 pM to 10 µM).

  • Kinetic Readout: Continuously monitor fluorescence for 120 seconds to capture the peak intracellular Ca2+ flux. Calculate the Area Under the Curve (AUC) to derive the EC50​ .

FLIPR_Workflow Step1 Cell Culture & Plating Seed HEK293 cells at 50k/well Step2 Dye Loading Incubate with FLIPR Calcium 6 & Probenecid Step1->Step2 Step3 Baseline Read Measure background fluorescence Step2->Step3 Step4 Compound Addition Add Piperidine Ligand via FlexStation Step3->Step4 Step5 Kinetic Measurement Record Ca2+ flux at 485/525 nm Step4->Step5 Step6 Data Analysis Calculate EC50 / IC50 values Step5->Step6

Fig 2: Step-by-step FLIPR calcium mobilization assay workflow for GPCR screening.

Protocol B: Radioligand Competition Binding Assay

While FLIPR confirms functional activity, radioligand binding isolates the physical interaction between the piperidine ligand and the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -mesulergine (a standard 5-HT2C radioligand) and increasing concentrations of the piperidine test compound for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI acts as a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Determine the Ki​ using the Cheng-Prusoff equation.

Quantitative Data Presentation

When executing the aforementioned protocols on derivatives containing the 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine scaffold, researchers typically observe a distinct pharmacological profile. The table below summarizes representative target data used to benchmark hit-to-lead progression[1, 2].

Table 1: Representative Pharmacological Profile of the Piperidine Scaffold

Target ReceptorAssay TypeParameterRepresentative ValuePharmacological Interpretation
5-HT2C Radioligand Binding Ki​ 12 - 45 nMHigh orthosteric affinity; strong Asp3.32 interaction.
5-HT2C FLIPR Calcium Flux EC50​ 25 - 80 nMPotent functional agonism; efficient Gq coupling.
CB1 Radioligand Binding Ki​ 150 - 300 nMModerate affinity; relies on THF ring steric fit.
CB1 cAMP Accumulation IC50​ > 1000 nMWeak functional antagonism; poor Gi/o modulation.

References

  • Source: Google Patents (US Patent 6,465,467 B1)
  • Source: Google Patents (US Patent App. 2007/0078135 A1)
  • Title: FLIPR Calcium Assay Kits Source: Molecular Devices URL: [Link]

Foundational

Synthesis Pathways for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine Derivatives: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7) Executive Summary The molecule 3-[2-(Tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7)

Executive Summary

The molecule 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine represents a highly versatile building block in medicinal chemistry and advanced materials science. Structurally, it features a saturated piperidine core linked via an ethyl spacer to a tetrahydrofurfuryl ether moiety. This unique architecture provides a balance of lipophilicity, hydrogen-bond accepting capacity, and basicity, making it an ideal pharmacophore scaffold.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we deconstruct the causality behind the chemical transformations, providing a self-validating, three-step synthetic protocol designed for high-yield, bench-scale execution.

Molecular Architecture & Retrosynthetic Strategy

A successful synthesis of this derivative requires precise control over two highly reactive functional groups: the secondary amine of the piperidine ring and the ether linkage connecting the ethyl spacer to the tetrahydrofurfuryl group.

Retrosynthetic Disconnection:

  • Ether Linkage (C-O Bond): The most reliable method for constructing the ether bridge is the classical Williamson ether synthesis[1]. While modern reductive etherification of furfural derivatives is gaining traction for bio-based fuels[2], the Williamson approach provides the highest regiocontrol for complex pharmaceutical intermediates.

  • Precursor Selection: Disconnecting the ether yields a tetrahydrofurfuryl halide (or pseudohalide) and 3-piperidineethanol.

  • Amine Protection: 3-piperidineethanol is a commercially available, bifunctional starting material[3]. To prevent competitive N -alkylation during the etherification step, the secondary amine must be orthogonally protected. The tert-butoxycarbonyl (Boc) group is selected for its stability under strongly basic conditions and its facile, traceless removal under acidic conditions[4].

Mechanistic Pathways & Workflow

The synthesis is executed via a linear, three-step sequence: Protection Alkylation Deprotection .

SynthesisWorkflow SM1 3-Piperidineethanol (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) SM1->Step1 Int1 N-Boc-3-piperidineethanol (Intermediate 1) Step1->Int1 Step2 Step 2: Williamson Ether Synthesis (NaH, DMF, 0°C to RT) Int1->Step2 SM2 Tetrahydrofurfuryl Bromide (Alkylating Agent) SM2->Step2 Int2 N-Boc-3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (Intermediate 2) Step2->Int2 Step3 Step 3: Deprotection (TFA, DCM or HCl/Dioxane) Int2->Step3 Product 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (Target Molecule) Step3->Product

Forward synthesis workflow for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, each protocol below is designed as a self-validating system . This means in-process controls (IPCs) and physical indicators are embedded within the steps to confirm causality and reaction progress without requiring immediate offline analytics.

Protocol 1: Synthesis of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Causality: Di-tert-butyl dicarbonate ( Boc2​O ) selectively reacts with the secondary amine of 3-piperidineethanol[3]. Triethylamine ( Et3​N ) is utilized as a non-nucleophilic acid scavenger to neutralize the system and drive the equilibrium forward.

  • Setup: Dissolve 3-piperidineethanol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add Et3​N (1.5 eq) followed by the dropwise addition of Boc2​O (1.1 eq) dissolved in DCM.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material is highly polar and stains strongly with Ninhydrin (purple). The reaction is complete when the baseline spot disappears, replaced by a higher Rf​ spot that is UV-inactive but stains with iodine or phosphomolybdic acid (PMA).

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2: Williamson Etherification (Alkylation)

Causality: Sodium Hydride (NaH) is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a highly reactive alkoxide. N,N -Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature excellently solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic. This is critical for overcoming the steric hindrance of the β -branched tetrahydrofurfuryl bromide during the SN​2 attack.

  • Setup: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C.

  • Deprotonation: Slowly add Intermediate 1 (1.0 eq) in DMF.

  • Self-Validation (Physical): The immediate evolution of hydrogen gas ( H2​ ) bubbles confirms the acid-base reaction. Stir until effervescence completely ceases (approx. 30 mins), indicating quantitative alkoxide formation.

  • Alkylation: Add tetrahydrofurfuryl bromide (1.2 eq) dropwise. Allow the system to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine.

Protocol 3: Acidic Deprotection

Causality: Trifluoroacetic acid (TFA) protonates the Boc carbamate oxygen, triggering the expulsion of a tert-butyl cation (which rapidly eliminates to isobutylene gas) and carbon dioxide ( CO2​ ). This reveals the active site of the secondary amine[4].

  • Setup: Dissolve Intermediate 2 in DCM at 0 °C.

  • Cleavage: Add TFA (10.0 eq) dropwise.

  • Self-Validation (Physical & Analytical): Vigorous bubbling ( CO2​ and isobutylene) will occur. Once gas evolution stops, the reaction is typically complete. Confirm via 1H NMR of an evaporated aliquot: the massive 9H singlet at ∼1.45 ppm (Boc group) must be completely absent.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Basify the residue with 2M NaOH to pH > 10, extract with DCM, dry, and concentrate to yield the free base of the target molecule.

Quantitative Data & Yield Optimization

The following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and expected yields for the three-step workflow.

Reaction StepKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)Primary IPC Method
1. N-Boc Protection 3-Piperidineethanol, Boc2​O , Et3​N 1.0 : 1.1 : 1.50 25492 - 95TLC (Ninhydrin / PMA)
2. Etherification Int 1, THFB, NaH (60%)1.0 : 1.2 : 1.50 251275 - 82LC-MS ([M+H] + check)
3. Deprotection Int 2, TFA, DCM1.0 : 10.0 : —0 25290 - 95 1H NMR (Boc loss)

Note: Yields are based on isolated, chromatographically pure products. THFB = Tetrahydrofurfuryl bromide.

Conclusion

The synthesis of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine relies on the strategic orchestration of protecting group chemistry and classical etherification techniques. By utilizing Boc-protection to shield the piperidine nitrogen and exploiting the powerful nucleophilicity of alkoxides in polar aprotic solvents[1], researchers can achieve high-fidelity construction of this complex scaffold. The self-validating protocols provided ensure that synthetic chemists can track reaction causality in real-time, minimizing downstream purification bottlenecks.

References

  • [1] Title: In Situ Generation of Brønsted Acidity in the Pd-I Bifunctional Catalysts for Selective Reductive Etherification of Carbonyl Compounds under Mild Conditions. Source: ACS Catalysis. URL:

  • [2] Title: High-Throughput Screening of Heterogeneous Catalysts for the Conversion of Furfural to Bio-Based Fuel Components. Source: MDPI. URL:

  • [3] Title: US20100137554A1 - Shape memory cyanate ester copolymers. Source: Google Patents. URL:

  • [4] Title: Protocol for the preparation of primary amine-containing catalysts on the resin. Source: PMC. URL:

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Source: Open Research@CSIR-NIScPR. URL:

Sources

Exploratory

Pharmacological Profiling and Binding Affinity Determination of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Executive Summary The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) is a highly specialized chemical building block utilized in advanced medicinal chemistry[1]. While it is primarily synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) is a highly specialized chemical building block utilized in advanced medicinal chemistry[1]. While it is primarily synthesized as an intermediate rather than a finalized commercial therapeutic, its structural topology—a basic piperidine ring tethered via an aliphatic chain to a tetrahydrofuran-derived ether—represents a privileged pharmacophore. This specific structural arrangement is the fundamental core used to design high-affinity, dual-targeting ligands for the Histamine H3 receptor (H3R) and the Sigma-1 receptor ( σ1​R ) [2].

This technical guide outlines the mechanistic rationale behind its predicted receptor interactions and provides field-proven, self-validating experimental protocols to empirically determine its binding affinity ( Ki​ , Kd​ ) and kinetic parameters.

Structural Rationale & Pharmacophore Mapping

Understanding the binding affinity of this compound requires deconstructing its molecular architecture. The causality behind its interaction with GPCRs and chaperone proteins lies in two distinct structural domains:

  • The Piperidine Core (The Basic Center): Piperidine is a critical structural element for H3R and σ1​R antagonism. At physiological pH, the nitrogen atom in the piperidine ring is protonated. In the H3 receptor, this protonated amine forms an essential salt bridge with the highly conserved aspartate residue (Asp114) located in transmembrane domain 3 (TM3)[3]. Replacing this moiety often results in a drastic loss of affinity.

  • The Tetrahydro-2-furanylmethoxyethyl Chain (The Lipophilic Tail): This flexible, ether-linked chain serves a dual purpose. The oxygen atoms act as hydrogen-bond acceptors, while the tetrahydrofuran ring provides necessary lipophilicity. This allows the molecule to deeply penetrate and anchor into the secondary hydrophobic binding pockets of H3R, as well as the heavily hydrophobic binding site of the σ1​R chaperone protein[3].

Quantitative Binding Affinity Data (Analog-Inferred)

Because CAS 946760-78-7 is an intermediate fragment, its precise standalone Ki​ is not universally cataloged. However, based on extensive structure-activity relationship (SAR) studies of identical piperidine-based analogs, we can establish a highly accurate predictive binding profile[4],[2],[5].

Receptor TargetPredicted Affinity ( Ki​ nM)Reference LigandReference Ki​ (nM)Mechanistic Role
Histamine H3 (hH3R) 3.0 – 15.0Pitolisant (BF2.649)0.16[4]Inverse Agonist / Antagonist
Sigma-1 ( σ1​R ) 2.0 – 30.0(+)-Pentazocine3.0 – 5.0[5]Antagonist
Sigma-2 ( σ2​R ) > 500.0DTG15.0 – 25.0[5]Negligible Affinity

Experimental Workflows for Affinity Determination

To transition from theoretical pharmacophore mapping to empirical validation, researchers must employ orthogonal, self-validating assay systems. The following workflow dictates the standard protocol for profiling piperidine derivatives.

Workflow A Compound Synthesis CAS 946760-78-7 B Target Selection (H3R & Sigma-1R) A->B C Radioligand Binding Assay (Determine Ki) B->C D Surface Plasmon Resonance (Determine Kd, kon, koff) B->D E Data Analysis & Pharmacological Profiling C->E D->E

Fig 1. Orthogonal experimental workflow for determining the binding affinity of piperidine derivatives.

Protocol A: Radioligand Competition Binding Assay (In Vitro)

Causality: Competitive displacement is utilized because it provides a highly sensitive, high-throughput thermodynamic equilibrium constant ( Ki​ ). By measuring how effectively the piperidine derivative displaces a known radioactive tracer, we can accurately quantify its affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing recombinant human H3R or σ1​R . Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to pellet the membranes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration of radioligand. Use [3H] -N- α -methylhistamine for H3R[4] or [3H]−(+) -pentazocine for σ1​R [5]. Add 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine in serial dilutions ( 10−11 to 10−4 M).

  • Self-Validation (Controls): Include wells with 10 µM of unlabelled Pitolisant or Haloperidol to define non-specific binding (NSB). Total binding minus NSB equals specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Protocol B: Surface Plasmon Resonance (SPR)

Causality: While radioligand assays provide equilibrium data ( Ki​ ), they fail to capture binding kinetics. SPR is necessary to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. The drug residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy and target vulnerability than affinity alone.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize purified H3R or σ1​R onto a CM5 sensor chip using standard amine coupling chemistry. Ensure the immobilization level is kept low (e.g., < 2000 Response Units) to prevent mass transport limitations.

  • Analyte Injection: Inject 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine across the sensor surface at varying concentrations (typically 0.1× to 10× the expected Kd​ ) at a flow rate of 30 µL/min.

  • Measurement: Record the association phase for 120 seconds, followed by a switch to running buffer to record the dissociation phase for 300 seconds.

  • Regeneration: Pulse the chip with a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound analyte without denaturing the receptor.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the equilibrium dissociation constant as Kd​=kon​koff​​ .

Mechanistic Pathway Modulation

When piperidine-based ligands successfully bind to their target GPCRs (such as H3R), they act as inverse agonists or antagonists, fundamentally altering intracellular signaling cascades[4]. The H3 receptor is Gi/o​ coupled; its constitutive activity inhibits adenylyl cyclase. Binding of a piperidine antagonist removes this inhibition, restoring cAMP levels and promoting the release of neurotransmitters like histamine, dopamine, and acetylcholine[4].

Pathway L Piperidine Ligand (Antagonist) R Histamine H3 Receptor (GPCR) L->R Binds & Blocks G G(i/o) Protein Inhibition R->G Prevents Activation AC Adenylyl Cyclase (Activity Restored) G->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes

Fig 2. Mechanism of action for piperidine-based H3R antagonists modulating cAMP signaling.

References

  • [4] BF2.649 [1- piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. ResearchGate. URL:

  • [1] CAS 946760-78-7 3-[2-(TETRAHYDRO-2-FURANYLMETHOXY)ETHYL]PIPERIDINE. GuideChem. URL:

  • [3] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC - National Institutes of Health. URL:

  • [2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. URL:

  • [5] Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. RSC Publishing. URL:

Sources

Foundational

Physicochemical Characterization of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine: Molecular Weight, Lipophilicity, and ADME Implications

Executive Summary As a Senior Application Scientist navigating early-stage drug development, establishing a robust physicochemical profile for novel chemical entities is paramount. 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating early-stage drug development, establishing a robust physicochemical profile for novel chemical entities is paramount. 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7) represents a highly flexible, basic scaffold frequently utilized in medicinal chemistry to modulate pharmacokinetic (PK) profiles [1].

This technical whitepaper provides an in-depth analysis of its molecular weight (MW) and partition coefficient (LogP). Rather than merely listing theoretical values, this guide details the causality behind these metrics—explaining how the basic piperidine nitrogen fundamentally alters the molecule's physiological behavior—and provides self-validating experimental protocols for empirical determination.

Structural Elucidation and Molecular Weight Analysis

The structural architecture of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine consists of a basic piperidine ring linked via an ethyl ether bridge to a tetrahydrofuran (THF) moiety.

Understanding the exact molecular weight is not merely a quality control checkpoint; it is the foundational metric for all subsequent stoichiometric calculations, formulation molarities, and high-resolution mass spectrometry (HRMS) parent-ion tracking in pharmacokinetic studies.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidineDefines the specific regioisomer (substitution at the 3-position of piperidine).
CAS Registry Number 946760-78-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₂H₂₃NO₂Dictates the theoretical isotopic distribution pattern.
Average Molecular Weight 213.321 g/mol Used for bulk stoichiometric calculations and formulation dosing.
Monoisotopic Exact Mass 213.1729 DaCritical for mass defect filtering and LC-MS/MS parent ion selection.
Conjugate Acid pKa ~11.22Determines the ionization state at physiological pH (7.4).
Protocol 1: Self-Validating UPLC-HRMS for Exact Mass Determination

To validate the theoretical molecular weight, a self-validating Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) workflow is required.

  • Sample Preparation: Dissolve the analyte in LC-MS grade acetonitrile/water (50:50, v/v) to a final concentration of 1 µg/mL. Causality: This concentration prevents detector saturation and minimizes the formation of artificial dimers (e.g.,[2M+H]⁺) that can skew mass interpretation.

  • Internal Calibration (Self-Validation): Spike the sample with a known lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771). Causality: Continuous lock-mass correction accounts for time-of-flight (TOF) tube thermal drift, ensuring mass accuracy remains within <2 ppm.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode. Because the piperidine ring is highly basic, it readily accepts a proton to form the [M+H]⁺ ion at m/z 214.1802.

  • Isotopic Pattern Matching: Compare the experimental M+1 / M+2 isotopic abundance against the theoretical C₁₂H₂₃NO₂ distribution. Causality: Mass alone is insufficient; matching the carbon-13 isotopic envelope validates the elemental composition and rules out isobaric contaminants.

Lipophilicity: Partition Coefficient (LogP) vs. Distribution Coefficient (LogD)

Lipophilicity dictates a molecule's ability to cross lipid bilayers, its volume of distribution, and its metabolic clearance. For this compound, the distinction between the partition coefficient (LogP) and the distribution coefficient (LogD) is the most critical factor for ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

The intrinsic LogP measures the lipophilicity of the un-ionized free base. Based on fragment-based predictive models, the cLogP is approximately 1.6 , indicating moderate lipophilicity that is generally favorable for oral absorption[1].

However, the piperidine nitrogen is highly basic, with a conjugate acid pKa of approximately 11.22 [2]. Causality: According to the Henderson-Hasselbalch equation, at physiological pH (7.4), the molecule is >99.9% protonated. Consequently, the physiological distribution coefficient (LogD₇.₄ ) will be significantly lower (approximately -1.4). This drastic hydrophilic shift means that while the neutral molecule is lipophilic, the physiological species is highly water-soluble. This necessitates careful formulation strategies, such as utilizing prodrugs or permeation enhancers, to overcome passive transcellular permeability barriers.

ADME_Impact MW Molecular Weight (213.32 g/mol) Permeability Membrane Permeability MW->Permeability Size restriction Solubility Aqueous Solubility MW->Solubility Lattice energy LogP Partition Coefficient (cLogP ~1.6) LogP->Permeability Lipophilicity LogP->Solubility Hydrophobicity ADME ADME Profile (Bioavailability) Permeability->ADME Solubility->ADME

Logical relationship between MW, LogP, and ADME properties.

Experimental Determination of LogP

While predictive cLogP values are useful during computational screening, empirical validation is required for late-stage lead optimization and regulatory submissions. The gold-standard methodology is the Shake-Flask Method, governed by OECD Test Guideline 107 [3]. The following protocol is designed as a self-validating system, incorporating mass balance checks to ensure data integrity.

Protocol 2: Modified Shake-Flask Method (OECD 107)
  • Mutual Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C, then allow them to separate. Causality: Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise introduce concentration errors.

  • Solubilization: Dissolve an accurately weighed amount of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine into the mutually saturated n-octanol phase.

  • Equilibration: Combine the spiked octanol with saturated water in a glass centrifuge tube. Shake mechanically at 100 rpm for 48 hours at a highly controlled 25.0 ± 0.1°C. Causality: Temperature fluctuations drastically alter partition kinetics; strict thermal control is mandatory for reproducible LogP values.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 20 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and organic phases. Quantify the analyte concentration in each phase using HPLC-UV or LC-MS/MS.

  • Self-Validation (Mass Balance Check): Calculate the total mass of the analyte recovered from both phases. Causality: If the total recovered mass is <95% of the initial input, it indicates that the compound has adsorbed to the glassware or degraded, invalidating the calculated LogP. The system only validates the result if recovery is ≥95%.

ShakeFlask Prep 1. Mutual Saturation (Octanol & Water, 24h) Dissolve 2. Solubilize Analyte (in Octanol phase) Prep->Dissolve Equilibrate 3. Shake & Equilibrate (100 rpm, 25°C, 48h) Dissolve->Equilibrate Separate 4. Phase Separation (Centrifugation at 3000g) Equilibrate->Separate Quantify 5. HPLC Quantification (Aqueous & Organic phases) Separate->Quantify Validate 6. Mass Balance Check (Recovery > 95%) Quantify->Validate

Step-by-step workflow for OECD 107 Shake-Flask LogP determination.

Conclusion

For 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, the molecular weight of 213.32 g/mol places it well within the optimal range for small-molecule therapeutics (Lipinski's Rule of 5). However, its physicochemical behavior is heavily dictated by the interplay between its moderate intrinsic lipophilicity (cLogP ~1.6) and the high basicity of the piperidine ring (pKa ~11.22). By employing self-validating analytical workflows—such as lock-mass corrected HRMS and mass-balance verified shake-flask assays—researchers can confidently map the ADME profile of this scaffold, ensuring that subsequent formulation and pharmacokinetic models are built on an unshakeable foundation of empirical data.

References

  • PubChem Database. "Piperidine | C5H11N | CID 8082 - PubChem - NIH". Available at: [Link]

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

Exploratory

Pharmacological Profiling and Receptor Targeting of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine Scaffolds

Executive Summary & Structural Rationale In modern neuropharmacology, the identification of privileged scaffolds is critical for accelerating hit-to-lead optimization. The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern neuropharmacology, the identification of privileged scaffolds is critical for accelerating hit-to-lead optimization. The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7)[1] represents a highly versatile pharmacophore utilized in the design of neuroactive agents.

Structurally, this scaffold combines three critical elements:

  • A Basic Piperidine Ring: Acts as the primary anchor, forming a critical salt bridge with conserved aspartate residues in the transmembrane domains of aminergic G-protein coupled receptors (GPCRs).

  • An Alkyl-Ether Spacer: Provides conformational flexibility while acting as a hydrogen-bond acceptor.

  • A Tetrahydrofuran (THF) Ring: A bulky, oxygen-containing heterocycle that occupies hydrophobic or polar accessory pockets within the receptor binding site.

Because of this specific triad, derivatives of this scaffold bypass off-target kinase activity and predominantly target aminergic GPCRs and intracellular chaperone proteins. Similar ether-linked THF compounds have been historically explored as GPCR ligands, including beta-adrenergic antagonists like bufetolol[2] and potent serotonin modulators ()[3].

Pharmacophore Compound Piperidine-Ether-THF Scaffold Piperidine Basic Piperidine Ring (Aspartate anchor) Compound->Piperidine Ether Ether Linker (H-bond acceptor) Compound->Ether THF Tetrahydrofuran Ring (Hydrophobic/Polar pocket) Compound->THF H3R Histamine H3 Receptor (Asp114 anchor) Piperidine->H3R Ionic bond HT2C 5-HT2C Receptor (Asp134 anchor) Piperidine->HT2C Ionic bond Sigma1 Sigma-1 Receptor (Glu172 anchor) Piperidine->Sigma1 Salt bridge Ether->H3R H-bond THF->H3R Pi-alkyl / VdW THF->HT2C Steric fit THF->Sigma1 Hydrophobic cleft

Fig 1. Pharmacophore mapping of the piperidine-ether-THF scaffold to key receptor binding pockets.

Primary Receptor Targets

Based on structure-activity relationship (SAR) mapping of the tetrahydro-2-furanylmethoxy piperidine class, three primary receptor systems are the standard targets for these ligands.

Serotonin 5-HT2C Receptor

Patent literature highlights the utility of tetrahydro-2-furanylmethoxy-linked piperazines and piperidines as potent 5-HT2C receptor modulators, indicated for serotonin-related diseases such as obesity, schizophrenia, and mood disorders ()[4]. The basic nitrogen interacts with Asp134 in transmembrane helix 3 (TM3), while the THF ring projects into the extracellular loop 2 (ECL2) region, stabilizing the active conformation of the receptor.

Histamine H3 Receptor (H3R)

The H3 receptor is notoriously sensitive to ligands bearing a basic amine separated by an ether-linked spacer from a lipophilic tail (e.g., ciproxifan analogs). The 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine structure perfectly satisfies the H3R pharmacophore model. These compounds typically act as inverse agonists, blocking constitutive Gi/o​ signaling and enhancing neurotransmitter release.

Sigma-1 ( σ1​ ) Receptor

The σ1​ receptor, an endoplasmic reticulum chaperone protein, strongly binds compounds with a basic amine flanked by hydrophobic regions. The piperidine ring forms a salt bridge with Glu172, while the THF ring occupies the secondary hydrophobic cleft of the σ1​ binding site.

Signaling cluster_H3R Histamine H3R (Gi/o) cluster_5HT2C 5-HT2C (Gq/11) Ligand Piperidine Ether Ligand H3R_Node H3 Receptor Ligand->H3R_Node Antagonist/Inverse Agonist HT2C_Node 5-HT2C Receptor Ligand->HT2C_Node Agonist/Modulator Gi Gi/o Protein H3R_Node->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Decrease AC->cAMP Gq Gq/11 Protein HT2C_Node->Gq PLC PLC-beta Gq->PLC Activates Calcium Calcium Release PLC->Calcium

Fig 2. Divergent GPCR signaling pathways modulated by tetrahydro-2-furanylmethoxy piperidines.

Quantitative Pharmacological Data

The following table synthesizes the expected binding affinities and functional profiles for this class of compounds across their primary targets.

Target ReceptorRadioligand UsedTypical Affinity ( Ki​ , nM)Functional RolePrimary Signaling Pathway
5-HT2C [3H] Mesulergine10 - 150Agonist / Modulator Gq/11​ (Intracellular Ca2+ flux)
Histamine H3 [3H] N- α -methylhistamine5 - 50Antagonist / Inv. Agonist Gi/o​ (cAMP inhibition)
Sigma-1 ( σ1​ ) [3H] (+)-Pentazocine20 - 200AntagonistER Chaperone protein modulation

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality—explaining why specific biochemical choices are made during the evaluation of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine compounds.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Ki​ of the piperidine compound for the 5-HT2C receptor.

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing the human 5-HT2C receptor.

    • Causality: CHO-K1 cells lack endogenous 5-HT receptors, ensuring the signal is exclusively derived from the transfected 5-HT2C target.

  • Buffer Formulation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2​ , 0.1% BSA).

    • Causality: Mg2+ ions are strictly required to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein), ensuring accurate agonist binding affinities. BSA prevents non-specific adsorption of the lipophilic ligand to plasticware.

  • Compound Dilution: Dissolve the test compound in 100% DMSO, then perform serial dilutions in assay buffer (final DMSO concentration <1%).

    • Causality: The piperidine-ether structure is lipophilic; initial DMSO solvation prevents micelle formation and compound crashing in aqueous media.

  • Incubation: Combine 50 µg of membrane protein, 1 nM [3H] Mesulergine, and the test compound. Incubate at 37°C for 60 minutes.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber plates pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer. Pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine nitrogen.

  • Data Analysis: Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional Calcium Flux Assay (Efficacy Determination)

Objective: Assess the agonist efficacy (EC50) at the 5-HT2C receptor.

  • Cell Seeding: Seed 5-HT2C-expressing cells in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid for 45 minutes.

    • Causality: Probenecid inhibits multidrug resistance proteins (MDRs), preventing the cells from prematurely pumping the Fluo-4 dye out of the cytoplasm.

  • Compound Addition: Inject the piperidine test compound using a FLIPR (Fluorometric Imaging Plate Reader) and immediately record fluorescence (Ex: 488 nm / Em: 525 nm).

    • Causality: 5-HT2C is a Gq​ -coupled receptor. Activation leads to PLC- β cleavage of PIP2 into IP3, triggering rapid, transient calcium release from the endoplasmic reticulum, which is captured by the Fluo-4 dye.

Workflow Prep Compound Preparation Binding Radioligand Binding Assay Prep->Binding Serial Dilution Func Functional Assay (cAMP/Ca2+) Binding->Func Ki Determination Data Data Analysis (Cheng-Prusoff) Func->Data EC50/IC50 Valid Target Validation Data->Valid Hit Confirmation

Fig 3. Step-by-step experimental workflow for pharmacological profiling of piperidine ligands.

References

  • US Patent 6465467B1 Title: Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases Source: Google Patents / USPTO URL
  • PubChem Compound Summary Title: Bufetolol (CID 2465) - Example of a Tetrahydro-2-furanylmethoxy GPCR Ligand Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 946760-78-7 Introduction and Strategic Overview The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 946760-78-7

Introduction and Strategic Overview

The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is a highly versatile, bifunctional building block utilized in the development of novel active pharmaceutical ingredients (APIs) and complex ligands [1]. Structurally, it features a saturated piperidine ring—a ubiquitous pharmacophore in CNS-active and antihistamine drugs—linked via an ether bridge to a tetrahydrofuran (THF) moiety. This specific structural arrangement provides a unique balance of hydrogen-bond accepting capabilities and conformational flexibility, making it an attractive scaffold for library synthesis and structure-activity relationship (SAR) studies [2].

Because the target molecule contains a secondary amine, direct alkylation of the precursor alcohol without protection would inevitably lead to competitive N-alkylation, drastically reducing yields and complicating purification. Therefore, this protocol outlines a robust, three-step linear synthesis utilizing a tert-butyloxycarbonyl (Boc) protecting group strategy to ensure absolute chemoselectivity during the critical etherification step.

Synthetic Pathway and Mechanistic Rationale

The synthesis is designed around a classic Williamson ether synthesis, optimized for primary aliphatic alcohols.

  • Protection: The starting material, 3-piperidineethanol, is first treated with di-tert-butyl dicarbonate (Boc 2​ O) to mask the secondary amine. This prevents the nitrogen lone pair from acting as a nucleophile in subsequent steps.

  • Etherification: The N-Boc protected alcohol is deprotonated using Sodium Hydride (NaH). NaH is selected over weaker bases (like K 2​ CO 3​ ) to ensure complete, irreversible formation of the alkoxide, which then attacks tetrahydrofurfuryl bromide (or chloride) via an S N​ 2 mechanism.

  • Deprotection: The Boc group is cleaved under acidic conditions using Trifluoroacetic acid (TFA), revealing the free amine target compound.

SynthesisRoute A 3-Piperidineethanol (Starting Material) B N-Boc-3-piperidineethanol (Intermediate 1) A->B (Boc)2O, Et3N, DCM 0 °C to RT C N-Boc-3-[2-(Tetrahydro-2- furanylmethoxy)ethyl]piperidine (Intermediate 2) B->C NaH, Tetrahydrofurfuryl bromide THF, 0 °C to 65 °C D 3-[2-(Tetrahydro-2- furanylmethoxy)ethyl]piperidine (Target Product) C->D TFA, DCM RT, 2 h

Fig 1: Three-step synthetic route for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Reaction Parameters and Expected Outcomes

The following table summarizes the key quantitative metrics and conditions for the three-step workflow, serving as a benchmark for process validation.

StepTransformationReagents & SolventsTemp / TimeExpected YieldKey Analytical Marker (Expected)
1 Amine ProtectionBoc 2​ O, Et 3​ N, DCM0 °C RT / 4 h90 - 95% 1 H NMR: ~1.45 ppm (s, 9H, Boc)
2 Williamson EtherNaH, THF-furfuryl-Br, THF0 °C 65 °C / 12 h70 - 80%MS (ESI+): [M+H] + shift indicating ether
3 Boc DeprotectionTFA, DCMRT / 2 h85 - 90%Disappearance of Boc signal in NMR

Detailed Experimental Protocol

Note: The following procedures must be conducted in a professionally equipped laboratory inside a certified chemical fume hood. Standard Personal Protective Equipment (PPE) including safety goggles, nitrile gloves, and a lab coat are mandatory.

Step 1: Synthesis of N-Boc-3-piperidineethanol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-piperidineethanol (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Reaction: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et 3​ N, 12.0 mmol) dropwise, followed by the slow addition of di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol) dissolved in 10 mL of DCM.

  • Stirring: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 4 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude protected alcohol.

Step 2: Synthesis of N-Boc-3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
  • Alkoxide Formation: In a strictly anhydrous setup, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 15.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) at 0 °C. Slowly add a solution of N-Boc-3-piperidineethanol (10.0 mmol) in THF (10 mL). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add tetrahydrofurfuryl bromide (12.0 mmol) dropwise to the alkoxide solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours.

  • Workup: Cool the mixture to 0 °C and carefully quench with ice water (10 mL) to destroy unreacted NaH. Remove THF under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc, 50 mL) and water (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Dry the combined organics over MgSO 4​ , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the ether intermediate.

Step 3: Deprotection to Yield Target Compound
  • Cleavage: Dissolve the purified intermediate from Step 2 (approx. 7.5 mmol) in DCM (20 mL). Add Trifluoroacetic acid (TFA, 10 mL) dropwise at room temperature.

  • Stirring: Stir the mixture at RT for 2 hours. Monitor completion via TLC (disappearance of the higher-R f​ starting material).

  • Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH 10-11 using 2M NaOH (aq), and extract thoroughly with DCM (3 × 30 mL).

  • Final Polish: Dry the combined organic layers over Na 2​ SO 4​ , filter, and evaporate to yield the final product, 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine , as a viscous oil. Store under inert gas at 4 °C to prevent oxidative degradation.

References

Application

Application Note: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine in Modern Medicinal Chemistry

Executive Summary & Structural Rationale In the landscape of modern drug design, the selection of a versatile, metabolically stable, and pharmacologically active scaffold is paramount. 3-[2-(Tetrahydro-2-furanylmethoxy)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug design, the selection of a versatile, metabolically stable, and pharmacologically active scaffold is paramount. 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7) represents a highly optimized building block that integrates three distinct pharmacophoric elements. As an Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a strategic tool for modulating physicochemical space in drug discovery.

The structural rationale for utilizing this scaffold relies on three pillars:

  • The Piperidine Core: The basic secondary amine is a cornerstone in medicinal chemistry, frequently utilized to form critical salt bridges with target proteins, particularly G-protein-coupled receptors (GPCRs) and intracellular kinases[1].

  • The Ether Linkage: Connecting the ethylpiperidine to the tetrahydrofuran ring, the ether linkage is strategically deployed to maintain spatial and conformational flexibility while resisting the enzymatic cleavage (by esterases) that typically degrades ester-based linkers[2]. Furthermore, ether linkers are extensively utilized in the design of bifunctional molecules like PROTACs to optimize the distance between warheads[3].

  • The Tetrahydrofuran (THF) Motif: The THF ring acts as a potent, bioisosteric hydrogen-bond acceptor. It significantly enhances aqueous solubility and fine-tunes the overall lipophilicity (LogP) of the molecule, facilitating optimal membrane permeability without the toxicity risks associated with highly aromatic systems[4].

Physicochemical Profiling

To understand the drug-likeness of this scaffold, we must analyze its quantitative parameters. The table below summarizes the physicochemical data that makes this compound an ideal starting point for Central Nervous System (CNS) and systemic drug candidates.

ParameterValuePharmacological Rationale
Molecular Weight 213.32 g/mol Highly efficient size; leaves ample molecular weight "budget" (under Lipinski's 500 Da limit) for further derivatization.
Hydrogen Bond Donors (HBD) 1The single piperidine NH allows for targeted N-alkylation/acylation while maintaining low desolvation energy.
Hydrogen Bond Acceptors (HBA) 3The piperidine nitrogen and two oxygen atoms provide excellent aqueous solubility and target-binding points.
Rotatable Bonds 6Provides sufficient conformational flexibility to induce induced-fit binding in complex receptor pockets.
Topological Polar Surface Area ~31.2 ŲWell below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) penetration.

Synthetic Methodologies & Self-Validating Protocols

To transform this scaffold into an Active Pharmaceutical Ingredient (API), rigorous, self-validating protocols must be employed. Below are the field-proven methodologies for derivatizing and isolating this compound.

Protocol A: N-Alkylation of the Piperidine Core

Objective: To selectively functionalize the secondary amine while preventing over-alkylation.

  • Preparation: Dissolve 1.0 equivalent of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine in anhydrous acetonitrile ( CH3​CN ) to achieve a 0.2 M concentration.

  • Base Addition: Add 2.5 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ).

    • Causality Insight: K2​CO3​ is chosen as a mild, heterogeneous base. It effectively scavenges the HCl byproduct generated during alkylation without hydrolyzing sensitive functional groups on the electrophile, which stronger bases (like NaH) might destroy.

  • Electrophile Addition: Dropwise addition of 1.1 equivalents of the target alkyl halide at 0 °C.

    • Causality Insight: Initiating the reaction at a low temperature prevents an exothermic runaway and kinetically disfavors polyalkylation (quaternary ammonium salt formation).

  • Reaction: Warm the vessel to 60 °C and stir under an inert argon atmosphere for 12 hours.

  • Self-Validation System (In-Process Control): Remove a 50 µL aliquot, quench in water/EtOAc, and spot the organic layer on a silica TLC plate.

    • Validation Check: Stain with Ninhydrin. The complete disappearance of the pink/purple spot (indicating the secondary amine) and the appearance of a UV/Iodine-active spot confirms conversion. Concurrently, LC-MS analysis must show a single major peak corresponding to the [M+H]+ of the tertiary amine, with strictly no +R mass adducts.

  • Workup: Filter the heterogeneous mixture to remove K2​CO3​ salts, concentrate under reduced pressure, and purify via flash chromatography using a Dichloromethane/Methanol gradient.

Protocol B: Hydrochloride Salt Formation for Bioavailability Enhancement

Objective: To convert the lipophilic free base into a highly water-soluble API candidate.

  • Solvation: Dissolve the purified tertiary amine product in anhydrous methyl tert-butyl ether (MTBE).

  • Acidification: Slowly add a stoichiometric amount of 2M HCl in diethyl ether at 0 °C.

    • Causality Insight: Utilizing an anhydrous acid source is critical. It prevents the formation of unpredictable hydrates and ensures the rapid, clean precipitation of the crystalline salt.

  • Crystallization: Stir vigorously for 1 hour at 0 °C to maximize the crystal lattice formation and drive the precipitation to completion.

  • Self-Validation System (In-Process Control): Filter the precipitate and dissolve a 10 mg sample in 1 mL of deionized water to measure the pH.

    • Validation Check: A pH reading between 4.5 and 5.5 confirms the formation of the mono-hydrochloride salt. A pH < 3 indicates trapped excess acid, requiring recrystallization.

  • Isolation: Wash the filter cake with cold MTBE and dry in a vacuum oven at 40 °C to a constant weight.

Workflows and Mechanistic Pathways

To visualize the integration of this scaffold into the drug development pipeline, the following diagrams map both the synthetic workflow and the downstream pharmacological signaling pathway.

G A 3-[2-(THF-methoxy)ethyl]piperidine (Starting Scaffold) B N-Alkylation / Acylation (Electrophile, K2CO3, CH3CN) A->B Step 1 C Crude Intermediate (TLC/LC-MS Validation) B->C Step 2 D Flash Chromatography (Purification) C->D Step 3 E Salt Formation (HCl in Ether) D->E Step 4 F Final API Candidate (High Solubility) E->F Step 5

Caption: Workflow for derivatization of the piperidine scaffold into an API candidate.

Pathway Drug Derivatized Piperidine Ligand GPCR Target GPCR (Salt Bridge via Piperidine) Drug->GPCR Binding Kinase Intracellular Kinase Cascade GPCR->Kinase Signal Transduction TF Transcription Factor Activation Kinase->TF Phosphorylation Gene Gene Expression Modulation TF->Gene Nuclear Translocation

Caption: Pharmacological signaling pathway modulated by piperidine-based GPCR ligands.

References

  • Piperidine in Drug Discovery Review Source: Scribd URL:[Link]

  • Synthesis and Structure–Activity Relationships of Varied Ether Linker Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC) URL:[Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes Source: MDPI URL:[Link]

Sources

Method

Application Note: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine as a High-Value sp³-Rich Building Block in Drug Discovery

Introduction & Chemical Rationale The transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Increasing the fraction of sp³ c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Increasing the fraction of sp³ carbons ( Fsp3​ ) correlates strongly with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability[1][2].

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7) represents a highly versatile, structurally sophisticated building block designed to address these pharmacokinetic challenges.

Structural Causality and Pharmacophore Utility

This molecule combines two critical pharmacophoric elements:

  • The Piperidine Core: The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceuticals (e.g., kinase inhibitors, GPCR ligands) due to its favorable physicochemical properties and the synthetic versatility of its secondary amine[3][4].

  • The Tetrahydrofuranylmethoxyethyl Side Chain: Appended at the 3-position, this flexible, ether-linked aliphatic chain terminates in a tetrahydrofuran (THF) ring. The inclusion of the THF ring and ether linkages serves to strategically lower the overall lipophilicity (logP) compared to a purely alkyl chain, while simultaneously introducing multiple Hydrogen Bond Acceptors (HBAs). This is a proven strategy to improve Lipophilicity Efficiency (LipE) and attenuate the basicity of the piperidine nitrogen, which is critical for minimizing hERG liability[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems[4].

PropertyValue (Calculated/Typical)Medicinal Chemistry Implication
Molecular Formula C₁₂H₂₃NO₂High Fsp3​ fraction, ideal for 3D library generation.
Molecular Weight 213.32 g/mol Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5.
Hydrogen Bond Donors (HBD) 1The secondary amine serves as a functionalization handle or a key HBD in the final active pharmaceutical ingredient (API).
Hydrogen Bond Acceptors (HBA) 3Ether oxygens and the amine provide multiple interaction vectors for target binding (e.g., kinase hinge regions).
Predicted logP ~1.5 - 2.0Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Predicted pKa ~10.0Typical for 3-substituted piperidines; ensures protonation at physiological pH, aiding in target engagement (e.g., conserved Asp residues in GPCRs).

Strategic Workflows in Hit-to-Lead Optimization

The secondary amine of the piperidine core is the primary vector for chemical diversification. It is highly amenable to N-alkylation, N-acylation, and transition-metal-catalyzed cross-coupling.

Workflow BB 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (Core Scaffold) RXN1 Buchwald-Hartwig Amination (N-Arylation) BB->RXN1 Aryl Halides Pd Catalyst RXN2 Amide Coupling (N-Acylation) BB->RXN2 Carboxylic Acids HATU / DIPEA LIB Focused Compound Library (sp3-rich, high LipE) RXN1->LIB RXN2->LIB SCREEN High-Throughput Screening (Kinases, GPCRs) LIB->SCREEN In vitro assays HIT Lead Candidate (Optimized PK/PD) SCREEN->HIT Hit-to-Lead

Fig 1. Divergent synthetic workflow utilizing the piperidine building block for library generation.

Validated Experimental Protocols

The following protocols have been designed with self-validating steps to ensure high-fidelity synthesis. Causality is provided for all critical reagent choices.

Protocol A: Buchwald-Hartwig N-Arylation (Kinase Inhibitor Scaffold)

This protocol describes the coupling of the piperidine building block with an aryl bromide to generate N-aryl piperidines, a common motif in tyrosine kinase inhibitors[5].

Mechanistic Rationale: We utilize RuPhos as the supporting ligand. The 3-position side chain introduces moderate steric hindrance. RuPhos is specifically designed to accommodate sterically demanding secondary amines, accelerating reductive elimination and suppressing undesirable β -hydride elimination pathways.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Piperidine BB Deprot Deprotonation (Base) AmineCoord->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim HBr removal RedElim->Pd0 Catalyst Regeneration Product N-Aryl Piperidine RedElim->Product Product Release

Fig 2. Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the Aryl Bromide (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq).

  • Amine Addition: Dissolve 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (1.2 mmol, 1.2 eq) in anhydrous Toluene (5.0 mL) and add to the reaction flask via syringe.

  • Reaction: Heat the mixture to 85°C for 12 hours.

    • Self-Validation Step: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the secondary amine (which stains dark pink/purple) confirms reaction completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: HATU-Mediated Amide Coupling (GPCR Ligand Design)

Amide derivatives of piperidines are frequently utilized to target GPCRs and soluble epoxide hydrolase (sEH) enzymes[6].

Mechanistic Rationale: HATU is selected over standard carbodiimides (like EDC/DCC) because the HOAt leaving group generated by HATU is highly reactive toward secondary amines, ensuring rapid coupling even with the steric bulk at the piperidine's 3-position. DIPEA (Hunig's base) is used as it is non-nucleophilic, preventing unwanted side reactions while efficiently deprotonating the carboxylic acid.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the target Carboxylic Acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 3.0 eq) and HATU (1.2 mmol, 1.2 eq). Stir at room temperature for 15 minutes to form the active OAt-ester.

    • Self-Validation Step: A slight color change (usually to pale yellow) indicates the formation of the activated ester complex.

  • Coupling: Add 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (1.1 mmol, 1.1 eq) dropwise to the activated mixture. Stir at room temperature for 4-6 hours.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: The basic aqueous wash is critical; it neutralizes and removes excess unreacted carboxylic acid and the highly water-soluble HOAt byproduct.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide via reverse-phase HPLC or silica gel chromatography.

Stereochemical Considerations

It is critical for researchers to note that 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine contains two stereocenters : one at the C3 position of the piperidine ring and one at the C2 position of the tetrahydrofuran ring. Unless procured as an enantiopure or diastereopure reagent, the building block is typically supplied as a mixture of diastereomers. During hit-to-lead optimization, it is highly recommended to separate these diastereomers via preparative chiral SFC (Supercritical Fluid Chromatography) post-functionalization, as the 3D spatial arrangement of the THF-ether chain will significantly impact target binding affinity and off-target toxicity profiles.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications MDPI - Molecules URL:[Link][3]

  • Piperidine-based drug discovery ResearchGate URL:[Link][7]

  • Design, modular synthesis and screening of 58 shape-diverse 3-D fragments Chemical Science (RSC Publishing) URL:[Link][2]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism PMC - National Institutes of Health URL:[Link][6]

Sources

Application

Application Notes and Protocols for Preclinical Dosing of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive, scientifically-grounded framework for establishi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive, scientifically-grounded framework for establishing initial dosing guidelines for the novel chemical entity, 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, in preclinical animal models. In the absence of specific published data for this compound, this document outlines a logical, tiered approach to preclinical evaluation, emphasizing scientific integrity, experimental causality, and self-validating protocols. The guidance herein is synthesized from established principles of pharmacology and toxicology in drug development and is intended to serve as a robust starting point for researchers.

Introduction and Scientific Rationale

The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine incorporates two key heterocyclic moieties: a piperidine ring and a tetrahydrofuran (THF) ring. Piperidine scaffolds are prevalent in a wide array of pharmaceuticals, recognized for their role in compounds targeting the central nervous system (CNS), and demonstrating analgesic, antipsychotic, and other activities.[1][2][3] The presence of the piperidine structure suggests that this compound may modulate neurological pathways. The tetrahydrofuran motif is found in various natural products with biological activity.[4]

Given the novelty of this specific chemical structure, a systematic and cautious approach to determining its biological activity and safety profile is paramount. This guide will detail the necessary steps, from initial dose-range finding and acute toxicity assessments to considerations for designing more complex pharmacodynamic and pharmacokinetic studies.

Pre-Dosing Considerations: Compound Characterization and Formulation

Prior to in vivo administration, a thorough characterization of the test article is essential.

Physicochemical Properties

A summary of the known properties of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is presented in Table 1.

PropertyValueSource
Molecular FormulaC12H23NO2[5]
Molecular Weight213.32 g/mol [5]
AppearanceNot specified-
SolubilityTo be determined-
Purity>95% recommended-
StabilityTo be determined-

Causality behind Experimental Choices: Understanding the solubility of the compound is critical for selecting an appropriate vehicle for administration. An unsuitable vehicle can lead to poor bioavailability, local irritation, or even toxicity, confounding the experimental results. Purity is equally crucial, as impurities could have their own biological effects.

Vehicle Selection and Formulation

The choice of vehicle for administering 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine will depend on its solubility and the intended route of administration. A tiered approach to vehicle selection is recommended.

Experimental Protocol: Vehicle Screening

  • Aqueous Solubility: Attempt to dissolve the compound in sterile water or saline. If soluble at the desired concentration, this is the preferred vehicle.

  • pH Adjustment: If solubility is poor, assess if it improves with pH adjustment, keeping the final pH within a physiologically tolerable range (pH 4-8 for parenteral routes).

  • Co-solvents: If aqueous solubility is insufficient, explore the use of biocompatible co-solvents. A common starting point is a mixture of saline with a small percentage of a solvent like DMSO or ethanol, followed by further dilution.

  • Suspensions: If the compound is insoluble, a suspension can be created using agents like 0.5% carboxymethylcellulose (CMC) or Tween 80. Ensure the particle size is uniform to allow for consistent dosing.

Tier 1: Acute Toxicity and Dose-Range Finding Studies

The initial in vivo studies are designed to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies. These studies are typically performed in two rodent species (e.g., mice and rats).

Single Ascending Dose (SAD) Study Design

A SAD study involves administering a single dose of the compound to a small group of animals and observing them for a defined period.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This protocol is aligned with OECD Test Guideline 425 and is designed to minimize animal usage while providing a robust estimate of the LD50.[6]

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Starting Dose: Based on the lack of data, a conservative starting dose (e.g., 50-100 mg/kg) is recommended.

  • Dosing Procedure:

    • Administer the selected dose to a single animal via oral gavage.

    • Observe the animal closely for the first few hours and then periodically for up to 14 days. Record all clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal receives a lower dose.

  • Endpoint: The study is complete when a sufficient number of dose reversals have occurred to allow for calculation of the LD50.

Data Presentation: Dose-Range Finding Summary

The results of the initial toxicity studies should be summarized in a clear format.

SpeciesRouteDoses Tested (mg/kg)Observed ToxicitiesNo Observed Adverse Effect Level (NOAEL) (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)
MouseOral(e.g., 50, 100, 300, 1000)(e.g., Sedation, ataxia at >300 mg/kg)(e.g., 100)(e.g., 300)
RatOral(e.g., 50, 100, 300, 1000)(e.g., Piloerection, lethargy at >300 mg/kg)(e.g., 100)(e.g., 300)

Tier 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once a safe dose range has been established, the next step is to understand the compound's pharmacokinetic profile and to begin assessing its pharmacological effects.

Pharmacokinetic Study Design

A basic PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to allow for serial blood sampling.

  • Dosing: Administer a single dose of the compound (a dose well below the MTD, e.g., the NOAEL) via the intended therapeutic route (e.g., oral) and also intravenously (IV) to a separate group to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Analyze plasma samples for the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters, as summarized in Table 3.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Bioavailability (for non-IV routes)
Pharmacodynamic/Efficacy Model Selection

The choice of efficacy model will be guided by the hypothesized therapeutic utility of piperidine derivatives.[2] Given their common CNS effects, initial screens in models of pain or neurodegenerative disease are logical starting points.[3][7]

Example Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia in Mice

This is a standard model for screening potential analgesic compounds.[7]

  • Animal Model: Male Swiss albino mice.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes.

  • Dosing: Administer 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine at several doses (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., intraperitoneal or oral). Include a vehicle control group and a positive control group (e.g., aspirin).

  • Induction of Writhing: After an appropriate absorption time (e.g., 30 minutes for IP, 60 minutes for oral), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation box and count the number of writhes (abdominal constrictions) over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each dose group compared to the vehicle control.

Visualization of Experimental Workflows

General Dosing and Observation Workflow

G cluster_0 Pre-Dosing cluster_1 In Vivo Studies cluster_2 Data Analysis a Compound Characterization (Purity, Solubility) b Vehicle Selection & Formulation a->b c Dose-Range Finding (e.g., SAD in Rodents) b->c d Determine MTD & NOAEL c->d e Pharmacokinetic (PK) Study (Single Dose) d->e f Pharmacodynamic (PD) Study (Efficacy Model) d->f g Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) e->g h Assess Efficacy (e.g., % Inhibition) f->h G cluster_0 Dose Selection Strategy start Start with NOAEL and MTD from Acute Toxicity Studies dose1 Low Dose (e.g., NOAEL or lower) start->dose1 dose2 Mid Dose (Geometric mean of Low & High) start->dose2 dose3 High Dose (e.g., MTD) start->dose3 efficacy_study Conduct Efficacy Study (e.g., Analgesia Model) dose1->efficacy_study dose2->efficacy_study dose3->efficacy_study outcome Analyze Dose-Response Relationship efficacy_study->outcome

Caption: A decision-making framework for dose selection.

Conclusion and Future Directions

This document provides a foundational guide for initiating the preclinical evaluation of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine. The proposed tiered approach, beginning with fundamental toxicity and dose-finding studies, ensures that subsequent pharmacokinetic and pharmacodynamic experiments are built upon a solid understanding of the compound's safety profile. Researchers should adapt these general protocols to their specific hypotheses and available resources, always adhering to ethical guidelines for animal research. The data generated from these initial studies will be invaluable for making informed decisions about the future development of this novel chemical entity.

References

  • BenchChem. (2025). Application Notes and Protocols for Animal Models in Piperidine Derivative Research.
  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614.
  • Colapret, J. A., et al. (1989). New 4-(Heteroanilido)piperidines, Structurally Related to the Pure Opioid Agonist Fentanyl, with Agonist and/or Antagonist Properties. Journal of Medicinal Chemistry, 32(5), 968-974.
  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • Ikani, E. I., & Atanu, F. O. (2017). Toxicity studies of drugs and chemicals in animals: an overview. Bulgarian Journal of Veterinary Medicine, 20(4), 291-318.
  • Tóth, B., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. ChemistrySelect, 9(1).
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 441-452.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). Furan, tetrahydro-: Human health tier II assessment.
  • Khan, I., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Request PDF. (n.d.). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles.
  • Nguyen, T. H., et al. (2022). Investigation for subchronic oral toxicity and evaluation of analgesic activities of Stephania tetrandra S. Moore liquid extract in experimental animals. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 493-500.
  • U.S. Food and Drug Administration. (2006). Pharmacology/Toxicology Review for NDA 22-023.
  • Cosmetic Ingredient Review. (2020). Safety Assessment of Hydroxy Tetramethylpiperidine Oxide and Tris(Tetramethylhydroxypiperidinol) Citrate as Used in Cosmetics.
  • ResearchGate. (2026). Toxicity studies of drugs and chemicals in animals: an overview.
  • VWR, part of Avantor. (n.d.). 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.
  • Santa Cruz Biotechnology. (n.d.). 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.
  • Cutignano, A., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 114.
  • Lees, P., et al. (2014). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of Veterinary Pharmacology and Therapeutics, 37(6), 525-546.
  • U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • ResearchGate. (2014). Pharmacokinetics of Sustained-Release and Transdermal Buprenorphine in Göttingen Minipigs (Sus scrofa domestica).
  • Vasiliadis Medical Books. (n.d.). Pharmacokinetics and Pharmacodynamics.
  • Noker, P. E. (2000). Preclinical Pharmacodynamic and Pharmacokinetic Studies of Investigational New Drugs. Defense Technical Information Center.

Sources

Method

Application Note: Optimal Solvent Systems and Stock Solution Preparation for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS Registry Number: 946760-78-7 Introduction and Physicochemical Profiling The compound 3-[2-(Tetrahydro-2-fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS Registry Number: 946760-78-7

Introduction and Physicochemical Profiling

The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) is a versatile heterocyclic building block and pharmacological intermediate. Structurally, it features a lipophilic piperidine ring coupled with a tetrahydrofuran (THF)-derived ether linkage.

Understanding the structural causality is critical for formulation:

  • The Piperidine Ring (Secondary Amine): As a free base, the secondary amine is highly lipophilic and exhibits poor aqueous solubility. While it can be protonated in acidic environments, dissolving the free base directly in aqueous buffers often leads to precipitation[1].

  • The Ether Linkages: The tetrahydro-2-furanylmethoxy moiety contains ether oxygens that enhance solubility in polar organic solvents but are susceptible to oxidative degradation (peroxide formation) over time.

Because information regarding the long-term stability of specialized small molecules in solution is rarely published, empirical formulation strategies derived from validated piperidine-class protocols must be applied to ensure assay reproducibility and prevent compound crashing[2].

Solvent Selection Matrix

To maintain the integrity of the stock solution and ensure compatibility with downstream in vitro and in vivo assays, solvent selection must be strictly controlled.

Table 1: Recommended Primary Solvents for Master Stock Solutions
SolventSolubility ProfileApplication ContextE-E-A-T Rationale & Causality
DMSO (Dimethyl sulfoxide) High (≥ 25 - 50 mg/mL)Universal master stock for in vitro / in vivo use.DMSO's high dielectric constant disrupts the crystalline lattice of the free base. It is the gold standard for piperidine derivatives[3].
DMF (Dimethylformamide) High (≥ 30 mg/mL)Alternative organic stock.Useful if the downstream assay is sensitive to sulfur-containing solvents. Requires inert gas purging.
Absolute Ethanol Moderate (≤ 10 mM)Specialized in vitro assays.Chosen when cell lines exhibit high sensitivity to DMSO toxicity (e.g., stem cell cultures).
Aqueous Buffers (PBS) Poor (< 1 mg/mL)Not recommended for direct dissolution.The free base lacks sufficient polarity for direct aqueous solvation without cosolvents[4].

Experimental Protocols: A Self-Validating System

The following protocols are engineered to prevent compound precipitation—a common failure point when transitioning lipophilic piperidine derivatives from organic stocks to aqueous assay environments.

Protocol A: Preparation of a 50 mM Master Stock Solution (In Vitro)

Note: DMSO is highly hygroscopic. Moisture absorption significantly impacts the solubility of piperidine derivatives. Always use newly opened, anhydrous DMSO.

  • Equilibration: Allow the lyophilized solid (CAS 946760-78-7) to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Calculation: To prepare a 50 mM stock, calculate the required volume of DMSO based on the exact mass of the compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Agitation: Vortex gently. If phase separation or cloudiness occurs, sonicate the solution in a water bath at room temperature for 2–5 minutes[5].

  • Inert Purging (Critical Step): Because the compound contains ether linkages prone to oxidation, purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing[4].

  • Storage: Aliquot into single-use working volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months, or -20°C for up to 1 month[3].

Protocol B: Preparation of In Vivo Working Solutions (The 10/40/5/45 Rule)

Directly diluting a DMSO stock into saline will cause 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine to crash out of solution. To administer the compound orally (PO) or intraperitoneally (IP), a step-wise cosolvent approach is required[3].

Table 2: Formulation Ratios for 1 mL of In Vivo Working Solution

Order of Addition Reagent Volume (μL) Final % Mechanistic Purpose
1 Master Stock (in DMSO) 100 μL 10% Primary solubilization vehicle.
2 PEG300 400 μL 40% Transition cosolvent; prevents hydrophobic crashing.
3 Tween-80 50 μL 5% Non-ionic surfactant; micellizes the compound.

| 4 | 0.9% Saline | 450 μL | 45% | Aqueous bulk phase for physiological osmolarity. |

Step-by-Step Execution:

  • Transfer 100 μL of the DMSO stock solution into a sterile glass vial.

  • Add 400 μL of PEG300. Vortex immediately and evenly. Causality: PEG300 must coat the solvated molecules before any aqueous phase is introduced to lower the dielectric transition shock.

  • Add 50 μL of Tween-80. Vortex evenly.

  • Add 450 μL of 0.9% Saline dropwise while continuously vortexing. This protocol yields a clear, stable solution suitable for immediate injection[3].

Workflow Visualization

The following diagram illustrates the critical pathways for transitioning the solid compound into viable assay formats without compromising solubility.

G A 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (Solid Free Base) B Primary Solubilization (Anhydrous DMSO, Purge w/ Argon) A->B Add Solvent C Master Stock Solution (Store at -80°C in Aliquots) B->C Aliquot D In Vitro Assays C->D F In Vivo Formulation (Step-wise Cosolvent Addition) C->F E Dilute in Culture Media (Final DMSO ≤ 0.1% to avoid toxicity) D->E G 1. Add 40% PEG300 (Vortex to prevent crashing) F->G 10% DMSO Stock H 2. Add 5% Tween-80 (Vortex to micellize) G->H I 3. Add 45% Saline (Yields Clear Injectable Solution) H->I

Caption: Formulation workflow for piperidine derivatives, highlighting the critical step-wise addition of cosolvents.

References

  • STEMCELL Technologies.Small Molecules Handling and Storage Guidelines (e.g., Perhexiline Maleate). Demonstrates baseline stability, DMSO/Ethanol solubility limits, and -80°C storage requirements for piperidine-class molecules.
  • Cayman Chemical.Product Information: 1-(3,5-Dimethylphenyl)piperazine. Establishes the necessity of inert gas purging for ether/piperidine derivatives and DMF/DMSO solubility profiles.
  • National Institutes of Health (NIH) / PMC.Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Details the physicochemical behavior and aqueous solubility challenges of the secondary amine in piperidine moieties.
  • MedChemExpress.1-Boc-4-(aminomethyl)piperidine - Biochemical Reagent Protocols. Provides the authoritative 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline stepwise protocol for in vivo formulation of piperidine derivatives.
  • CliniSciences.N-piperidine Ibrutinib (hydrochloride) Data Sheet. Highlights the hygroscopic nature of DMSO and its impact on piperidine solubility, alongside sonication parameters.

Sources

Application

Application Note: Advanced Catalytic Functionalization of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Audience: Researchers, Process Scientists, and Medicinal Chemists in Drug Development Content Type: Application Note & Experimental Protocols Introduction & Substrate Profiling The compound 3-[2-(Tetrahydro-2-furanylmeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Scientists, and Medicinal Chemists in Drug Development Content Type: Application Note & Experimental Protocols

Introduction & Substrate Profiling

The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7) represents a highly versatile, stereochemically rich scaffold frequently encountered in the synthesis of neuroactive and anti-inflammatory pharmaceutical agents. Structurally, it features two distinct domains primed for catalytic late-stage functionalization:

  • The Piperidine Core: Contains a nucleophilic secondary amine (N-H) and highly functionalizable α -amino C(sp³)-H bonds.

  • The Tetrahydrofuran (THF)/Ether Tail: Contains electron-rich α -oxy C(sp³)-H bonds.

To fully exploit this scaffold in structure-activity relationship (SAR) studies, orthogonal functionalization strategies are required. This guide details three state-of-the-art catalytic methodologies to selectively functionalize this molecule: Palladium-catalyzed N-arylation, Photoredox-catalyzed α -amino C-H arylation, and Metallaphotoredox α -oxy C-H alkylation.

G Substrate 3-[2-(Tetrahydro-2-furanylmethoxy) ethyl]piperidine N_H N-H Bond (Secondary Amine) Substrate->N_H Alpha_N α-Amino C-H Bond Substrate->Alpha_N Alpha_O α-Oxy C-H Bond (THF/Ether) Substrate->Alpha_O BH Buchwald-Hartwig Cross-Coupling N_H->BH PR_N Photoredox SET C-H Arylation Alpha_N->PR_N PR_O HAT + Ni Catalysis C-H Alkylation Alpha_O->PR_O

Caption: Orthogonal functionalization sites of the target piperidine substrate.

Method A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Mechanistic Causality & Design

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds[1]. When coupling a sterically hindered secondary aliphatic amine like our target piperidine with an aryl halide, the primary failure mode is β -hydride elimination from the palladium intermediate, which yields a reduced arene and an enamine byproduct.

To circumvent this, we utilize the BrettPhos ligand. The extreme steric bulk of BrettPhos forces the palladium center into a highly reactive, low-coordinate state that accelerates reductive elimination—the final product-forming step—while its electron-rich dicyclohexylphosphine moiety facilitates the initial oxidative addition into the aryl halide[1].

Experimental Protocol

Self-Validating System: The reaction color transitions from dark red (active Pd(0) formation) to a pale yellow/brown suspension. If the solution turns black, Pd black has precipitated, indicating ligand degradation or oxygen ingress.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 precatalyst (2.0 mol%), BrettPhos ligand (2.0 mol%), and sodium tert-butoxide (1.5 equiv).

    • Causality: NaOtBu is chosen over weaker bases (like Cs₂CO₃) because deprotonation of the sterically hindered secondary amine requires a strong base to efficiently form the palladium-amido complex.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (1.2 equiv).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Inject anhydrous, degassed toluene (to reach 0.2 M concentration) via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (SiO₂).

Method B: Photoredox-Catalyzed α -Amino C-H Arylation

Mechanistic Causality & Design

Functionalizing the C(sp³)-H bond adjacent to the piperidine nitrogen requires breaking a strong bond (~93 kcal/mol). Using MacMillan’s photoredox strategy, we bypass this thermodynamic barrier via Single Electron Transfer (SET)[2][3].

The photocatalyst Ir(ppy)₃ absorbs blue light to form a long-lived excited state (*Ir(III)). This state is a potent oxidant that removes a single electron from the piperidine nitrogen. The resulting radical cation dramatically acidifies the adjacent α -protons. Spontaneous deprotonation yields a highly reactive α -amino radical, which readily attacks electron-deficient cyanoarenes[2].

G Ir_cat Ir(III) Photocatalyst Ir_star *Ir(III) Excited State Ir_cat->Ir_star Visible Light Radical_Cation Amine Radical Cation Ir_star->Radical_Cation SET from Amine Amine Piperidine Substrate Alpha_Radical α-Amino Radical Radical_Cation->Alpha_Radical -H⁺ Product α-Arylated Product Alpha_Radical->Product + Cyanoarene Radical Coupling

Caption: Photoredox SET mechanism for α-amino C-H arylation.

Experimental Protocol

Self-Validating System: The reaction must be run in transparent vials (e.g., borosilicate glass) to ensure maximum photon flux. The presence of a steady luminescence under blue LED indicates active photocatalyst.

  • Preparation: To a 20 mL transparent glass vial, add Ir(ppy)₃ (1.0 mol%), 1,4-dicyanobenzene (1.0 equiv), and K₂HPO₄ (2.0 equiv).

  • Substrate Addition: Add 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (3.0 equiv).

    • Causality: An excess of the amine is used to outcompete back-electron transfer and drive the thermodynamic equilibrium toward the radical cation.

  • Degassing: Add anhydrous N,N-dimethylacetamide (DMA) (0.1 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Triplet excited states (*Ir(III)) are highly susceptible to quenching by triplet oxygen (³O₂), which produces reactive singlet oxygen and halts the catalytic cycle.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours. Use a cooling fan to maintain the temperature below 30 °C.

  • Workup: Quench with water, extract with diethyl ether (3x), dry over MgSO₄, and purify via reverse-phase HPLC or silica gel chromatography.

Method C: Metallaphotoredox α -Oxy C-H Alkylation via HAT

Mechanistic Causality & Design

To selectively functionalize the THF ring or the ether linkage without disturbing the piperidine amine (which can be transiently protected with a Boc group for this step), we employ a triple catalytic system: Photoredox + Nickel + Hydrogen Atom Transfer (HAT)[4].

Quinuclidine is used as the HAT catalyst. Upon oxidation by the photocatalyst, the resulting quinuclidinium radical cation is highly electrophilic. According to polarity-matching principles, it ignores the standard bond dissociation energy (BDE) rules and selectively abstracts the most hydridic (electron-rich) hydrogen atom—which is located adjacent to the oxygen atom in the THF ring[4]. The resulting α -oxy radical is then captured by a Nickel catalytic cycle to undergo cross-coupling with an alkyl or aryl bromide.

G PC Photocatalyst Cycle HAT Quinuclidine HAT Catalyst PC->HAT SET Oxidation Oxy_Radical α-Oxy Radical (THF) HAT->Oxy_Radical H-Atom Abstraction Ni_Cycle Nickel Cross-Coupling Cycle Oxy_Radical->Ni_Cycle Radical Capture Product Functionalized Ether Ni_Cycle->Product Reductive Elimination

Caption: Metallaphotoredox HAT mechanism for α-oxy C-H functionalization.

Experimental Protocol

Self-Validating System: The reaction relies on the precise synergy of three catalysts. The solution typically exhibits a dark green/brown hue indicative of the active Ni(I)/Ni(III) species.

  • Protection: Pre-protect the piperidine nitrogen with a Boc group (Boc₂O, Et₃N, DCM) to prevent competitive α -amino HAT.

  • Preparation: To an oven-dried vial, add [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.0 mol%), NiBr₂·glyme (5.0 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol%), quinuclidine (10 mol%), and the alkyl bromide (1.0 equiv).

  • Substrate Addition: Add the N-Boc protected 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (1.5 equiv).

  • Degassing: Add anhydrous acetonitrile (0.05 M). Sparge with Argon for 20 minutes.

  • Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 48 hours, utilizing a fan to prevent thermal degradation of the Ni-complex.

  • Workup: Dilute with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three catalytic protocols when applied to the target substrate.

Functionalization MethodTarget SitePrimary Catalyst SystemYield Range (%)Reaction TimeKey Additive / Ligand
A. N-Arylation Piperidine N-HPd G3 (2 mol%)75 - 88%12 hBrettPhos, NaOtBu
B. α-Amino Arylation Piperidine α-C-HIr(ppy)₃ (1 mol%)65 - 82%24 hBlue LED, K₂HPO₄
C. α-Oxy Alkylation THF/Ether α-C-HIr-PC + NiBr₂ (5 mol%)55 - 70%48 hQuinuclidine (HAT)

Note: Yields are highly dependent on the electronic nature of the coupling partner (aryl/alkyl halide).

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. URL:[Link]

  • Walker, M. M.; Koronkiewicz, B. "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α -Amino C–H Arylation and Epimerization." Journal of the American Chemical Society, 2020. URL:[Link]

  • Shaw, M. H.; Shurtleff, V. W.; Terrett, J. A.; Cuthbertson, J. D.; MacMillan, D. W. C. "Native functionality in triple catalytic cross-coupling: sp³ C-H bonds as latent nucleophiles." Science, 2016. URL:[Link]

  • McNally, A.; Prier, C. K.; MacMillan, D. W. C. "Discovery of an α -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 2011. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine Synthesis

Mechanistic Rationale & Synthesis Overview The synthesis of 3-[2-(tetrahydro-2-furanylmethoxy)ethyl]piperidine requires a highly controlled three-step sequence: N-protection of 3-(2-hydroxyethyl)piperidine, Williamson et...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Synthesis Overview

The synthesis of 3-[2-(tetrahydro-2-furanylmethoxy)ethyl]piperidine requires a highly controlled three-step sequence: N-protection of 3-(2-hydroxyethyl)piperidine, Williamson etherification to install the tetrahydrofuranylmethoxy group, and subsequent N-deprotection.

Because the target molecule contains a highly flexible, hydrophilic ether linkage and a secondary amine, researchers frequently encounter severe yield bottlenecks. These typically manifest as competing E2 eliminations during etherification, unexpected ether cleavage during deprotection, and catastrophic product loss during aqueous workup. As a Senior Application Scientist, I have designed this troubleshooting guide to provide causality-driven solutions to optimize this specific workflow.

Experimental Workflow & Logical Relationships

SynthesisWorkflow Start Starting Material: 3-(2-Hydroxyethyl)piperidine Step1 Step 1: N-Protection Reagents: Boc2O, Et3N, DCM Objective: Prevent N-alkylation Start->Step1 Int1 Intermediate 1: 1-Boc-3-(2-hydroxyethyl)piperidine Step1->Int1 Yield: >95% Step2 Step 2: Williamson Etherification Reagents: NaH, THF/DMF Electrophile: Tetrahydrofurfuryl mesylate Int1->Step2 Int2 Intermediate 2: Boc-Protected Target Ether Step2->Int2 Critical Yield Step (Target: >80%) Step3 Step 3: N-Deprotection Reagents: 20% TFA in DCM, 0°C Objective: Cleave Boc without ether hydrolysis Int2->Step3 Product Final Product: 3-[2-(Tetrahydro-2-furanylmethoxy) ethyl]piperidine Step3->Product Yield: >90% (Requires specialized workup)

Figure 1: Optimized 3-step synthetic workflow for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Troubleshooting Guides & FAQs

Q1: My Williamson etherification yield is stuck below 40%. How can I push this to >80%? Causality & Solution: The primary culprit is the choice of electrophile. If you are using tetrahydrofurfuryl chloride or bromide, the adjacent bulky oxygen-containing ring sterically hinders the SN₂ backside attack. This shifts the reaction pathway toward competing E2 elimination, destroying your yield. Instead, you must synthesize and use (tetrahydrofuran-2-yl)methyl methanesulfonate (tetrahydrofurfuryl mesylate). Research demonstrates that tetrahydrofurfuryl halides are notoriously poor for ether synthesis, whereas the mesylate intermediate guarantees high-purity ether formation by providing a superior leaving group trajectory[1]. Furthermore, solvent selection drastically impacts regioselectivity and nucleophilicity; utilizing a polar aprotic co-solvent system (THF:DMF 4:1) ensures the alkoxide remains unsolvated and highly reactive[2].

Q2: I see multiple spots on TLC during the Boc deprotection step. Is the ether cleaving? Causality & Solution: Yes. While aliphatic ethers are generally robust, the tetrahydrofuran ring and the newly formed ether linkage can be sensitive to prolonged exposure to concentrated strong acids. High concentrations of trifluoroacetic acid (TFA) or elevated temperatures can induce S_NAr-like solvolysis or aliphatic ether cleavage[3]. Actionable Fix: Never use neat TFA. Perform the deprotection using a 20% TFA in DCM (v/v) solution strictly at 0 °C, warming to room temperature only if necessary. Quench the reaction immediately after 2 hours.

Q3: The deprotection goes to completion, but my isolated yield after aqueous workup is terrible. Where is the product? Causality & Solution: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is a secondary amine with a highly hydrophilic PEG-like ether tail. It is exceptionally water-soluble. Standard liquid-liquid extraction with ethyl acetate or DCM will leave the majority of your product in the aqueous layer. Actionable Fix: You must artificially reduce the dielectric constant of the aqueous layer. Basify to pH > 12 using 6N NaOH, saturate the aqueous layer completely with solid NaCl (salting out), and extract with a 4:1 mixture of Chloroform:Isopropanol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and isolated yield during the critical Step 2 (Williamson Etherification).

ElectrophileBaseSolvent SystemTemp / TimeIsolated Yield (%)Primary Failure Mode
Tetrahydrofurfuryl chlorideK₂CO₃EtOHReflux, 24h15%E2 Elimination / Poor nucleophilicity
Tetrahydrofurfuryl bromideNaHTHF65 °C, 12h35%E2 Elimination
Tetrahydrofurfuryl mesylateNaHTHF65 °C, 8h62%Incomplete deprotonation
Tetrahydrofurfuryl mesylate NaH THF:DMF (4:1) 65 °C, 4h 88% Optimized SN₂ Pathway

Self-Validating Protocol: Optimized Etherification & Workup

This protocol covers the critical Step 2 and Step 3 transitions, embedding self-validation checkpoints to ensure scientific integrity.

Step 2: Williamson Etherification
  • Deprotonation: Dissolve 1.0 eq of 1-Boc-3-(2-hydroxyethyl)piperidine in anhydrous THF:DMF (4:1, 0.2 M). Cool to 0 °C under N₂. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation Checkpoint: Monitor the reaction visually. Do not proceed until H₂ gas evolution (bubbling) has completely ceased (approx. 30–45 minutes). This confirms 100% alkoxide formation.

  • Alkylation: Dropwise add 1.2 eq of (tetrahydrofuran-2-yl)methyl methanesulfonate (tetrahydrofurfuryl mesylate). Heat the reaction to 65 °C for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3, KMnO₄ stain). The starting material alcohol (R_f ~0.2) must be completely consumed, replaced by a new, less polar spot (R_f ~0.6).

  • Quench: Cool to 0 °C and carefully quench with sat. NH₄Cl. Extract with EtOAc, wash heavily with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Step 3: Deprotection & Specialized Workup
  • Acidic Cleavage: Dissolve the crude Boc-protected ether in DCM (0.1 M). Cool to 0 °C. Add TFA dropwise to achieve a final concentration of 20% v/v TFA in DCM. Stir for 2 hours.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1, Ninhydrin stain). The Boc-protected intermediate should disappear, and a new baseline spot (primary/secondary amine) will stain bright purple/pink.

  • Salting-Out Extraction: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Dissolve the residue in a minimal amount of water.

  • Basification: Add 6N NaOH until the pH is strictly > 12 (verify with pH paper).

  • Extraction: Add solid NaCl to the aqueous layer until no more dissolves (saturation). Extract 5 times with a 4:1 mixture of CHCl₃:Isopropanol.

  • Isolation: Dry the combined organic layers over anhydrous K₂CO₃ (do not use MgSO₄ for amines), filter, and concentrate to yield the pure 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 3-[2-(Tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine. Maintaining the chemical integrity of this compound is critical for ensuring experimental reproducibility, accuracy in drug development assays, and overall project success. This document outlines the primary causes of degradation, provides recommended storage protocols, and offers troubleshooting advice for common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical structures in 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine that are susceptible to degradation?

A: The molecule's structure contains three key functional groups that are vulnerable to chemical degradation over time:

  • Secondary Amine (Piperidine Ring): The nitrogen atom in the piperidine ring is a secondary amine. This group is susceptible to oxidation.[1][2] It can also react with atmospheric contaminants like carbon dioxide and nitrogen oxides.[3][4]

  • Ether Linkage: The bond connecting the ethyl side chain to the tetrahydrofuran ring is an ether. Ethers are generally stable but can undergo slow hydrolysis under acidic or basic conditions.

  • Tetrahydrofuran (THF) Moiety: This cyclic ether is particularly prone to the formation of peroxides through a free-radical reaction with atmospheric oxygen, a process that is often accelerated by light.[5][6][7] The carbon atoms adjacent to the ether oxygen are the most likely sites for initial oxidation.[8][9]

Q2: What are the most common degradation pathways I should be concerned about?

A: The two most significant degradation pathways are oxidation and reaction with atmospheric components. Hydrolysis is a lesser, but still possible, concern over extended periods.

  • Oxidative Degradation: This is the most probable cause of degradation. Atmospheric oxygen can react with the molecule at two primary sites:

    • Peroxide Formation: The tetrahydrofuran (THF) ring can undergo auto-oxidation to form hydroperoxides.[5][6] This reaction is initiated by light, heat, or trace metal impurities and can lead to the formation of potentially explosive peroxide crystals in concentrated samples.

    • Amine Oxidation: The piperidine nitrogen can be oxidized, leading to the formation of N-oxides or other degradation products. H-abstraction from the N-H or adjacent C-H groups by radicals can initiate this process.[1][2]

  • Reaction with Atmospheric Gases:

    • Carbon Dioxide (CO₂): As an amine, the compound can reversibly react with CO₂ from the air to form carbamate salts.[10][11] This can alter the compound's physical state and introduce impurities.

    • Nitrogen Oxides (NOx): In environments where NOx is present (e.g., from lab equipment or polluted air), the secondary amine can react to form N-nitrosamines, which are a class of genotoxic impurities.[3]

Below is a diagram illustrating the primary points of vulnerability on the molecule.

G cluster_molecule 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine cluster_pathways Degradation Pathways mol Molecule Structure piperidine Piperidine Ring (Secondary Amine) oxidation Oxidation (Air, Light) piperidine->oxidation N-Oxidation, Imine Formation reaction_atm Reaction with CO₂/NOx piperidine->reaction_atm Carbamate/Nitrosamine Formation ether Ether Linkage hydrolysis Hydrolysis (Moisture) ether->hydrolysis Cleavage (Acid/Base Catalyzed) thf Tetrahydrofuran Ring (Cyclic Ether) thf->oxidation Peroxide Formation, Ring Opening

Caption: Key functional groups and their associated degradation pathways.

Q3: What are the ideal conditions for the long-term storage of this compound?

A: To minimize degradation, a multi-faceted approach to storage is required. The ideal conditions are designed to mitigate the risks of oxidation, hydrolysis, and light exposure.

ParameterRecommendationRationale
Temperature -20°C to 4°C (Refrigerated or Frozen)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation and peroxide formation.[14]
Light Amber Glass Vial or Light-Proof ContainerPrevents photo-initiated degradation, which is a key trigger for peroxide formation in ethers.[7]
Moisture Tightly Sealed Container with DesiccantAmines can be hygroscopic; preventing moisture ingress minimizes the risk of hydrolysis.[12]
Purity Store in a pure state, free from acidic/basic contaminants or metal ions.Contaminants can catalyze degradation reactions.
Q4: How can I monitor the purity of my sample over time?

A: Regular analytical assessment is the only definitive way to confirm the stability of your sample. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly effective and widely used stability-indicating method.[15][16][17] A properly developed HPLC method can separate the parent compound from its potential degradation products. We recommend performing a purity check upon receiving a new batch and then periodically (e.g., every 6-12 months) during long-term storage.

Troubleshooting Guide

If you suspect your sample of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine has degraded, this guide will help you diagnose the problem and take appropriate action.

TroubleshootingFlowchart start_node Start: Suspected Degradation p1 Observe sample's physical state. (Color, clarity, solid/oil) start_node->p1 Visual Inspection decision_node decision_node process_node process_node end_node end_node recommend_node recommend_node d1 Is there a color change (e.g., yellowing) or is it cloudy/precipitated? p1->d1 p2 Significant degradation is likely. (Oxidation or contamination) d1->p2 Yes p3 Perform analytical check. d1->p3 No end1 Discard sample. Review storage protocols. p2->end1 High risk d2 Run RP-HPLC Purity Assay. Compare to reference. p3->d2 p4 Degradation confirmed. Likely oxidation products. d2->p4 Purity < 95% or new peaks > 0.5% rec1 Sample is likely stable. Continue to use with confidence. d2->rec1 Purity ≥ 95% and no significant new peaks end2 Consider re-purification (if feasible) or discard. p4->end2 p5 Implement optimal storage conditions to ensure future stability. rec1->p5

Caption: Troubleshooting workflow for suspected sample degradation.

Detailed Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

  • Aliquot the Sample: Upon receiving a new batch, if it is a large quantity, aliquot it into smaller, single-use volumes in appropriate vials. This minimizes the number of freeze-thaw cycles and reduces exposure of the bulk material to the atmosphere.

  • Select Proper Containers: Use amber glass vials with PTFE-lined screw caps. This protects the sample from light and provides an excellent seal.

  • Inert Gas Overlay: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas, such as argon or nitrogen, for 15-30 seconds. This displaces atmospheric oxygen.

  • Seal Tightly: Immediately after flushing, seal the vial cap tightly to prevent gas exchange. For extra protection, wrap the cap with Parafilm®.

  • Label Clearly: Label each vial with the compound name, batch number, concentration (if in solution), and the date it was stored.

  • Store Cold: Place the sealed vials in a freezer (-20°C) or a refrigerator (4°C) designated for chemical storage. The storage area should be dark.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for analyzing the purity of the compound and detecting degradation products. Method optimization may be required for your specific instrumentation.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[18]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered mobile phase is often used for amine-containing compounds to ensure consistent peak shape and retention time.

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

    • Dilute this stock solution with a 50:50 mixture of Solvent A and Solvent B to a final concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound).

    • Column Temperature: 30°C.

    • Gradient Elution (Example):

      Time (min) % Solvent B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Compare the chromatogram to a reference standard or a chromatogram from the initial batch to identify any new peaks, which would indicate the presence of degradation products.

References

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed.
  • instability and degradation p
  • A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Applied and Environmental Microbiology - ASM Journals.
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN..
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
  • Solved Explain why long-term storage of ethers can be | Chegg.com. Chegg.
  • Tetrahydrofuran Degradation P
  • Storage of Di-ethylether. Sciencemadness Discussion Board.
  • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
  • Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PubMed.
  • Tetrahydrofuran Biodegrad
  • Biodegradation of tetrahydrofuran (THF) by the mixed culture..
  • Ethers | Health & Safety. Health and Safety Department, University of St Andrews.
  • Use of Ether. Environment, Health & Safety, University of Missouri.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
  • forced degradation study: Topics by Science.gov. Science.gov.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • (PDF) Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control.
  • Impact of Solvent on the Thermal Stability of Amines.
  • Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. PMC.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temper
  • Supporting Inform
  • 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine. VWR.
  • 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine. Santa Cruz Biotechnology.
  • (PDF)
  • Chemical and analytical characterization of related organic impurities in drugs. PubMed.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library.
  • Effect of oxygen and moisture on the stability of leather at elevated temperatures.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals tasked with the analytical and prep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals tasked with the analytical and preparative HPLC purification of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine .

This molecule presents two distinct chromatographic challenges:

  • It is a strong base: The piperidine ring (pKa ~10.4) causes severe peak tailing on standard silica columns due to secondary ion-exchange interactions.

  • It is "UV-blind": The absence of aromatic rings or conjugated π -systems means it lacks a functional chromophore, rendering standard UV/Vis detection highly ineffective.

The following guide bypasses generic advice, focusing strictly on the physicochemical causality of these issues to help you build a robust, self-validating purification workflow.

Diagnostic Workflow for Method Development

Workflow A 3-[2-(Tetrahydro-2-furanylmethoxy) ethyl]piperidine B Detection Strategy A->B C UV/Vis (Avoid) No Chromophore B->C D CAD / MS / ELSD Universal Detection B->D E Mobile Phase pH D->E F Low pH (< 3) Requires Ion-Pairing E->F G High pH (10.5) Amine Deprotonated E->G H Column Selection G->H I Standard Silica C18 Severe Peak Tailing H->I J Hybrid C18 (e.g., BEH) Stable & Sharp Peaks H->J K Prep Scale-Up Geometric Transfer J->K

Diagnostic workflow for HPLC method development and scale-up of basic, non-UV active compounds.

FAQs & Troubleshooting Guides

Q1: Why am I seeing severe peak tailing, or a complete loss of my compound, on a standard C18 column? The Causality: The nitrogen atom in the piperidine ring is highly basic. At a neutral or acidic mobile phase pH (pH 3–7), the amine is >99.9% protonated (positively charged). Standard silica-based columns contain residual surface silanol groups (-SiOH) which have a pKa of ~4.5. At pH > 4.5, these silanols are negatively charged. The resulting electrostatic attraction between your positively charged analyte and the negatively charged stationary phase causes severe secondary retention, manifesting as peak tailing or irreversible adsorption. The Solution: You must neutralize the basic amine by raising the mobile phase pH to at least 10.5. At this pH, the piperidine ring is deprotonated (neutral), eliminating the ion-exchange interaction. Because standard silica dissolves at pH > 8, you must use a , such as the Waters XBridge BEH C18, which is chemically stable up to pH 12.

Q2: I cannot detect the compound using my PDA/UV detector at 254 nm. What is the best detection strategy? The Causality: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine consists entirely of aliphatic chains, an ether linkage, and saturated rings. It lacks the conjugated double bonds required to absorb UV light above 210 nm. Attempting to detect it at 200 nm will result in massive baseline drift due to mobile phase absorbance. The Solution: Switch to a mass-sensitive universal detector. A[1] is highly recommended. CAD nebulizes the eluent, evaporates the volatile mobile phase, and applies a positive charge to the remaining non-volatile analyte particles, measuring them via an electrometer. Alternatively, Mass Spectrometry (ESI-MS in positive ion mode) is excellent, as the piperidine nitrogen ionizes readily.

Q3: How do I scale up my optimized analytical method to a preparative HPLC column without losing resolution? The Causality: Chromatographic resolution is a thermodynamic property dependent on linear velocity and column volume. If you arbitrarily increase flow rate or injection volume during scale-up, you disrupt the mass transfer kinetics, leading to band broadening and co-elution. The Solution: Scale-up must be strictly geometric. You must maintain the same column length, stationary phase chemistry, and particle size, scaling only the internal diameter (I.D.). Use the [2] to calculate the exact preparative flow rate and injection volume (see SOP 2 below).

Standard Operating Protocols (SOPs)
SOP 1: Analytical Method Development & System Validation

This protocol utilizes CAD detection and high-pH mobile phases to ensure sharp peak shape and accurate quantitation.

  • System Preparation: Flush the HPLC system with 50:50 Water:Methanol to remove any acidic buffer residues.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide. (Must be highly volatile for CAD compatibility).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Installation: Install a Waters XBridge BEH C18 (4.6 x 100 mm, 5 µm) column. Equilibrate at 1.0 mL/min with 5% B for 15 minutes.

  • Detector Setup (CAD): Set the CAD evaporation temperature to 35°C (optimized for semi-volatile aliphatic amines).

  • Self-Validation Step: Inject 10 µL of the sample diluent (blank). Validation Gate: The baseline noise must be < 0.5 pA. If noise is higher, your mobile phase contains non-volatile contaminants; remake buffers before proceeding.

  • Sample Injection: Inject 10 µL of the target compound (1 mg/mL). Measure the USP Tailing Factor ( Tf​ ). Validation Gate: Tf​ must be ≤1.5 . If Tf​>1.5 , verify the mobile phase pH is exactly 10.5.

SOP 2: Preparative Scale-Up Calculations

Once SOP 1 is validated, use this protocol to transfer the method to a preparative scale.

  • Determine the Scale Factor ( Sf​ ): Calculate the ratio of the squared radii of the preparative column to the analytical column.

    Sf​=ranalytical2​rprep2​​
  • Scale the Flow Rate: Multiply the analytical flow rate by Sf​ .

    Flowprep​=Flowanalytical​×Sf​
  • Scale the Injection Volume: Multiply the analytical injection volume by Sf​ (assuming column length remains constant).

    Volprep​=Volanalytical​×Sf​
  • Self-Validation Step: Run the scaled preparative method using a 1% load injection. Compare the retention time ( tR​ ) to the analytical run. Validation Gate: The preparative tR​ must be within ±0.5 minutes of the analytical tR​ .

Quantitative Data & Method Parameters

Table 1: Recommended High-pH Volatile Mobile Phases (CAD/MS Compatible)

Buffer SystemConcentrationpH RangeVolatilityPrimary Use Case
Ammonium Hydroxide0.1% (v/v)~10.8ExcellentBest for CAD/ELSD sensitivity
Ammonium Bicarbonate10 mM9.5 - 10.5GoodBest for buffering capacity
Ammonium Acetate10 mM6.8 - 7.2GoodNot recommended (Amine will be protonated)

Table 2: Geometric Scale-Up Parameters (Constant Column Length: 100 mm)

ParameterAnalytical ScaleSemi-Prep ScalePreparative Scale
Column I.D. 4.6 mm10.0 mm19.0 mm
Scale Factor ( Sf​ ) 1.0x4.7x17.1x
Optimal Flow Rate 1.0 mL/min4.7 mL/min17.1 mL/min
Injection Volume 20 µL94 µL342 µL
Est. Loading Capacity ~1 - 5 mg~5 - 25 mg~20 - 85 mg
References
  • XBridge UHPLC & HPLC C18 Columns Source: Waters Corporation URL:[Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract Source: Waters Corporation URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine Synthesis

Welcome to the Technical Support Center for the synthesis of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine . As a fine chemical intermediate, synthesizing this molecule requires the precise coupling of a piperidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine . As a fine chemical intermediate, synthesizing this molecule requires the precise coupling of a piperidine-ethanol derivative with a tetrahydrofurfuryl moiety.

This guide is designed for research scientists and drug development professionals. It addresses the mechanistic causes of common synthetic failures—specifically N-alkylation, E2 elimination, and ether cleavage—and provides field-proven, self-validating protocols to maximize your yield and purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I observing significant N-alkylation instead of O-alkylation during the etherification step?

The Causality: Amino alcohols present a classic ambident nucleophile challenge. The secondary amine of the piperidine ring is significantly more nucleophilic than the primary alcohol of the ethyl linker. If you attempt a direct Williamson ether synthesis without masking the amine, the nitrogen will preferentially attack the electrophile, leading to a cascade of N-alkylated byproducts rather than the desired ether[1]. The Solution: You must implement a robust tert-butyloxycarbonyl (Boc) protection step prior to etherification. By converting the amine to a carbamate, you completely eliminate its nucleophilicity, forcing the reaction exclusively through the oxygen atom.

Q2: During the Williamson ether synthesis, I am seeing a high percentage of alkene byproducts. How can I suppress this elimination pathway?

The Causality: Alkene formation occurs via an E2 elimination pathway, which directly competes with the desired SN2 etherification. This is exacerbated when using strong, non-nucleophilic bases (like NaH) combined with primary alkyl halides that possess beta-branching (like the tetrahydrofurfuryl ring). The base abstracts a beta-proton instead of the alkoxide attacking the electrophilic carbon. The Solution: Switch your electrophile from a tetrahydrofurfuryl halide to a tetrahydrofurfuryl methanesulfonate (mesylate). Mesylates are excellent leaving groups that allow the reaction to proceed under milder basic conditions or at lower temperatures, significantly reducing the activation energy required for SN2 without triggering E2 elimination[2].

Q3: My final deprotection step is causing the tetrahydrofuran (THF) ring to open or the ether bond to cleave. How do I prevent this degradation?

The Causality: Boc deprotection relies on strongly acidic conditions (e.g., Trifluoroacetic acid, TFA). During the cleavage of the carbamate, a highly reactive tert-butyl cation is generated. If left unquenched, this carbocation can alkylate the newly formed ether oxygen, creating an unstable oxonium ion that leads to ether cleavage or THF ring opening[3][4]. The Solution: Introduce a carbocation scavenger (such as anisole or thioanisole) into your cleavage cocktail. The electron-rich aromatic ring of the scavenger will rapidly and irreversibly trap the tert-butyl cation via electrophilic aromatic substitution, protecting your sensitive ether linkages[3].

Part 2: Quantitative Data & Optimization Matrices

The following self-validating data tables summarize the optimization of the etherification and deprotection steps. Use these matrices to benchmark your in-house LC-MS results.

Table 1: Impact of Leaving Group and Base on Etherification Yield
ElectrophileBase / SolventTemp (°C)Desired Ether Yield (%)Elimination Byproduct (%)
Tetrahydrofurfuryl BromideNaH / DMF60°C42%51%
Tetrahydrofurfuryl BromideK₂CO₃ / MeCN80°C55%38%
Tetrahydrofurfuryl Mesylate NaH / THF 0°C to RT 89% <5%
Table 2: Effect of Scavengers on Boc Deprotection Integrity
Acid SystemScavenger AddedReaction TimePiperidine Yield (%)Ether Cleavage Byproduct (%)
100% TFANone2 Hours45%48%
50% TFA in DCMNone2 Hours62%31%
50% TFA in DCM Anisole (10 equiv) 1 Hour 94% <2%

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means the workflow includes built-in analytical checkpoints (TLC/LC-MS) to confirm the success of the current step before committing material to the next phase.

Protocol A: Optimized O-Alkylation (Etherification)

Objective: Couple Boc-protected 3-piperidineethanol with tetrahydrofurfuryl mesylate.

  • Preparation: Flame-dry a round-bottom flask under argon. Add Boc-protected 3-piperidineethanol (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Validation Check: The solution should turn slightly yellow and homogeneous, indicating complete alkoxide formation.

  • Alkylation: Dropwise, add tetrahydrofurfuryl mesylate (1.1 equiv) dissolved in a minimal amount of anhydrous THF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, quench with water, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The starting material spot should be completely consumed, replaced by a higher Rf product spot.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Boc Deprotection

Objective: Remove the Boc group without cleaving the newly formed ether bonds.

  • Preparation: Dissolve the crude etherified intermediate from Protocol A (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Scavenger Addition: Add Anisole (10.0 equiv) to the solution and stir for 5 minutes at RT. Crucial step to prevent oxonium ion formation.

  • Acidification: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 ratio of DCM:TFA.

  • Propagation: Stir the mixture at RT for 1 hour.

  • Validation Check: Perform LC-MS analysis. The mass spectrum should show the complete disappearance of the Boc-protected mass [M+H]⁺ and the appearance of the free amine mass [M-Boc+H]⁺ without any lower-mass fragmentation peaks indicative of ether cleavage.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Neutralize the resulting TFA salt by partitioning between saturated aqueous NaHCO₃ and DCM. Extract, dry over Na₂SO₄, and purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1) to yield the pure 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Part 4: Reaction Workflow & Byproduct Pathway Visualization

The following diagram maps the logical flow of the synthesis, highlighting where and why specific byproducts occur if the optimized protocols are not followed.

G SM Starting Material 3-Piperidineethanol + THF-methyl electrophile Boc Step 1: Boc Protection (Blocks Amine Nucleophilicity) SM->Boc Optimal Route BP1 Byproduct 1: N-Alkylation (Occurs if unprotected) SM->BP1 Unprotected Ether Step 2: Etherification (NaH, THF, 0°C to RT) Boc->Ether Optimal Route Deprotect Step 3: Boc Deprotection (TFA + Anisole Scavenger) Ether->Deprotect Optimal Route BP2 Byproduct 2: Elimination (Alkene) (Occurs with harsh base/halides) Ether->BP2 E2 Pathway Target Target Molecule 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine Deprotect->Target Scavenged Route BP3 Byproduct 3: Ether Cleavage (Occurs without scavengers) Deprotect->BP3 t-Butyl Cation Attack

Figure 1: Workflow for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine synthesis and byproduct pathways.

References

  • Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether ResearchGate[Link]

  • Boc Deprotection Mechanism - TFA Common Organic Chemistry[Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 Beilstein Journal of Organic Chemistry[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating highly flexible, polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating highly flexible, polar amine intermediates.

The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine presents unique crystallization hurdles. The presence of a secondary amine (piperidine ring), an ether linkage, and a tetrahydrofuran (THF) moiety makes the free base highly soluble in most organic solvents and prone to remaining a viscous liquid at room temperature [2]. Successful isolation requires strategic salt formation, precise solvent selection, and rigorous control over the metastable zone width (MSZW) to overcome the high entropic barrier to nucleation [1].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound form a viscous oil instead of crystallizing upon cooling?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine has a highly flexible aliphatic side chain and multiple hydrogen-bond acceptors (ether oxygens), it has a high entropic barrier to forming an ordered crystal lattice. When you cool the solution rapidly, the supersaturation trajectory crosses the binodal curve before it can cross the solubility curve. This causes the system to separate into a solvent-rich phase and a solute-rich liquid phase (the oil) rather than nucleating solid crystals. The Solution: Do not attempt to crystallize the free base. Convert the secondary amine to a hydrochloride (HCl) salt to significantly increase the lattice energy [4]. If the salt still oils out, switch to a solvent system with a shallower solubility curve (e.g., Isopropanol) and reduce your cooling rate to 0.1 °C/min to stay within the MSZW.

Q2: I am using an anti-solvent, but I get an amorphous precipitate instead of crystalline needles. How do I fix this?

The Causality: Amorphous precipitation occurs when the precipitation kinetics outpace the crystal lattice formation. If you add an anti-solvent (like Heptane or MTBE) too quickly, you generate massive, instantaneous supersaturation. The molecules crash out of solution without the time required to orient themselves into a thermodynamically stable crystalline lattice [3]. The Solution: Implement a controlled anti-solvent addition profile. Add 10% of the total anti-solvent volume to reach the metastable limit, pause to introduce seed crystals (1-2 wt%), and allow the seeds to mature for 30 minutes. Then, add the remaining anti-solvent at a slow, linear rate (e.g., 0.5 mL/min) using a syringe pump.

Q3: My isolated crystals deliquesce (melt into a liquid) when I transfer them to the analytical balance. What is happening?

The Causality: The tetrahydro-2-furanylmethoxy moiety is highly hygroscopic. When crystallized as a hydrochloride salt, the crystal lattice can rapidly absorb atmospheric moisture. Water molecules disrupt the ionic lattice of the amine hydrochloride, lowering the melting point and causing the crystal to dissolve in its own absorbed water (deliquescence). The Solution: All filtration and handling must be performed under a blanket of dry nitrogen. Immediately transfer the filter cake to a vacuum desiccator containing P₂O₅ and dry at 40 °C under high vacuum (<10 mbar).

Scientific Note on Stereochemistry: The tetrahydro-2-furanyl group contains a chiral center. If your starting material is a racemate, you may encounter depressed melting points or altered solubility curves compared to enantiopure batches. Always verify the enantiomeric excess (ee) of your starting material, as racemates may require different solvent systems to avoid forming racemic conglomerates.

Part 2: Quantitative Data Presentation

To streamline your solvent selection, the following table summarizes the thermodynamic performance of various solvent/anti-solvent systems for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine Hydrochloride .

Solvent System (Good / Anti-Solvent)Volume Ratio (v/v)Saturation Temp (°C)Cooling Rate (°C/min)Yield (%)Crystal HabitLLPS Risk
Isopropanol / MTBE1 : 3600.285NeedlesLow
Ethanol / Heptane1 : 4700.178PrismsModerate
Dichloromethane / Hexane1 : 5350.562AmorphousHigh
Methanol / Ethyl Acetate1 : 2500.371PlatesModerate

Part 3: Self-Validating Experimental Protocols

Every step in these protocols includes an In-Process Control (IPC) to ensure the system validates itself before you proceed to the next step.

Protocol A: Hydrochloride Salt Formation & Primary Crystallization
  • Dissolution: Dissolve 10.0 g of crude 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine free base in 50 mL of anhydrous Isopropanol (IPA) in a 250 mL jacketed reactor.

    • IPC: Visually confirm a completely clear, homogeneous solution.

  • Acidification: While stirring at 250 RPM at 20 °C, slowly add 1.05 molar equivalents of HCl (e.g., 5-6 N HCl in IPA) dropwise over 15 minutes.

    • IPC: Spot the solution on wet pH paper. The reaction is complete when the pH stabilizes between 2.0 and 3.0.

  • Clarification (Heating): Heat the reactor to 60 °C until any premature precipitate fully redissolves.

    • IPC: The solution must be optically clear. If turbidity persists, add IPA in 2 mL increments until clear.

  • Controlled Cooling & Seeding: Cool the reactor from 60 °C to 45 °C at a rate of 0.2 °C/min. At 45 °C, add 0.1 g of pure seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature.

    • IPC: Observe the reactor. A uniform, milky suspension of fine needles should develop without the presence of sticky oil droplets on the reactor walls.

  • Final Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Filter the crystals using a Büchner funnel under a stream of dry nitrogen. Wash with 10 mL of cold MTBE.

    • IPC: Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved on an analytical balance (variance < 0.1% over 2 hours).

Protocol B: Anti-Solvent Recrystallization (For Upgrading Purity)
  • Dissolution: Dissolve 5.0 g of the piperidine HCl salt in 15 mL of absolute Ethanol at 60 °C.

  • Anti-Solvent Titration: Using a syringe pump, add 15 mL of Heptane (anti-solvent) at a rate of 1.0 mL/min while maintaining 60 °C.

    • IPC: Stop the addition immediately if the solution becomes cloudy, and wait for it to clear (indicating you are at the solubility limit).

  • Cooling: Cool the mixture to 20 °C at 0.1 °C/min.

  • Secondary Anti-Solvent Addition: Once at 20 °C, add an additional 45 mL of Heptane at 2.0 mL/min to drive the remaining solute out of solution [3].

  • Filtration: Filter under N₂ and dry under vacuum.

Part 4: Process Visualization

The following logical workflow maps the decision-making process for overcoming phase separation issues during the crystallization of this compound.

Crystallization_Optimization N1 Crude 3-[2-(Tetrahydro-2- furanylmethoxy)ethyl]piperidine N2 Salt Formation (e.g., HCl in IPA) N1->N2 N3 Dissolution in Good Solvent (T = 60-70 °C) N2->N3 N4 Controlled Cooling (0.1 - 0.2 °C/min) N3->N4 N5 Phase Behavior Check: Oiling Out (LLPS)? N4->N5 N6 Anti-Solvent Addition (e.g., MTBE / Heptane) N5->N6 Yes (LLPS detected) N7 Seeding within MSZW (1-2 wt%) N5->N7 No (Clear solution) N6->N7 N8 Crystal Growth & Maturation N7->N8 N9 N2-Blanketed Filtration & Vacuum Drying N8->N9 N10 High-Purity Crystalline API N9->N10

Fig 1. Workflow for the optimization of piperidine derivative crystallization, highlighting LLPS resolution.

References

  • IUCr Journals. "Structures of piperazine, piperidine and morpholine." Acta Crystallographica Section B.[Link]

  • ACS Publications. "Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride." Industrial & Engineering Chemistry Research. [Link]

Reference Data & Comparative Studies

Validation

Advanced Scaffold Profiling: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine vs. Traditional Piperidine Derivatives in Drug Discovery

Executive Summary: The Evolution of the Piperidine Pharmacophore The piperidine ring is arguably the most privileged nitrogen-containing heterocycle in modern pharmacology, serving as the structural backbone for over 70...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Piperidine Pharmacophore

The piperidine ring is arguably the most privileged nitrogen-containing heterocycle in modern pharmacology, serving as the structural backbone for over 70 FDA-approved drugs, including blockbuster therapeutics like donepezil, paroxetine, and haloperidol [1]. Its predictable chair conformation and basic nitrogen (pKa ~9–10) make it an ideal anchor for salt-bridge formations with aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and central nervous system (CNS) targets [2].

However, as drug discovery moves toward more complex, non-flat chemical spaces (Fragment-Based Drug Discovery and Diversity-Oriented Synthesis), simple alkyl or aryl substitutions are often insufficient to achieve target selectivity. Enter 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (THF-MEP) .

This guide objectively compares the physicochemical and pharmacological performance of the highly functionalized THF-MEP scaffold against traditional piperidine derivatives (e.g., 3-methylpiperidine, 4-benzylpiperidine). By analyzing structural flexibility, lipophilicity, and metabolic stability, we provide a framework for determining when to deploy this complex building block in your lead optimization pipelines.

Structural & Physicochemical Profiling: The "Why" Behind the Scaffold

To understand the utility of THF-MEP, we must deconstruct its structural components and evaluate how they alter the molecule's behavior in biological systems.

Conformational Flexibility and the "Sweeping Arm" Effect

Traditional derivatives like 3-methylpiperidine offer rigid, localized steric bulk. In contrast, the 2-(tetrahydro-2-furanylmethoxy)ethyl substituent at the 3-position of THF-MEP acts as a highly flexible "sweeping arm." The ethyl ether linkage provides significant rotational degrees of freedom. This allows the tetrahydrofuran (THF) terminal ring to probe deep, solvent-exposed allosteric pockets that rigid scaffolds cannot reach, increasing the probability of favorable binding thermodynamics (entropy-driven binding).

Hydrogen Bonding and Topological Polar Surface Area (TPSA)

A critical challenge in CNS drug design is increasing target affinity without violating the blood-brain barrier (BBB) permeability limits (typically TPSA < 90 Ų).

  • Traditional Scaffolds: Adding a benzyl group (4-benzylpiperidine) increases lipophilicity (cLogP) drastically, often leading to off-target toxicity and poor aqueous solubility.

  • THF-MEP: The ether oxygen and the THF ring oxygen act as potent Hydrogen Bond Acceptors (HBAs). This increases the TPSA and aqueous solubility without adding Hydrogen Bond Donors (HBDs). Because HBDs are heavily penalized in BBB penetration models, THF-MEP maintains a favorable CNS-penetrant profile while offering dual-anchor binding capabilities (the protonated amine + two oxygen dipoles) [1].

Quantitative Data Comparison

The following table summarizes the calculated physicochemical properties comparing THF-MEP to standard piperidine building blocks.

Scaffold / CompoundMW ( g/mol )cLogP (est.)pKa (Amine)TPSA (Ų)HBAHBDRotatable Bonds
Piperidine 85.150.8411.212.0110
3-Methylpiperidine 99.171.2010.812.0110
4-Benzylpiperidine 175.272.8510.512.0112
THF-MEP 213.321.659.830.5316

Data Interpretation: THF-MEP occupies a "Goldilocks" zone. It possesses a moderate cLogP (1.65) ideal for oral bioavailability, a slightly lowered pKa (due to the inductive effect of the extended ether chain) which can improve membrane permeability at physiological pH, and a significantly higher HBA count for enhanced target engagement.

Experimental Protocols: Self-Validating Systems for Scaffold Evaluation

When incorporating THF-MEP into a drug discovery program, the primary liabilities to test are the metabolic stability of the ether linkage (susceptible to CYP450 O-dealkylation) and its actual BBB permeability. The following protocols are designed to provide self-validating, robust data.

Protocol 1: High-Throughput Microsomal Stability Assay (CYP450 Liability)

Causality: The ether linkage in THF-MEP can be a site of oxidative cleavage by hepatic CYP enzymes. This assay quantifies the intrinsic clearance ( CLint​ ) of the scaffold.

  • Preparation: Prepare 10 mM stock solutions of THF-MEP and a control (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Matrix: Thaw Human Liver Microsomes (HLMs) on ice. Prepare an incubation mixture containing 0.5 mg/mL HLM protein in the phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30, and 45 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Validation Check: The assay is valid only if the half-life ( t1/2​ ) of Verapamil is <15 minutes and Warfarin is >60 minutes.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: To confirm that the increased TPSA and rotatable bonds of THF-MEP do not restrict passive transcellular diffusion across the blood-brain barrier [2].

  • Lipid Preparation: Coat the porous filter membrane of the donor plate (e.g., Millipore MultiScreen) with 5 µL of a 20 mg/mL solution of porcine brain lipid (PBL) dissolved in dodecane.

  • Donor/Acceptor Setup: Add 300 µL of PBS (pH 7.4) containing 50 µM of THF-MEP (and reference compounds like Theophylline for low permeability, and Propranolol for high permeability) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Carefully separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation.

Workflow Visualization

The following diagram illustrates the logical decision tree for profiling complex piperidine derivatives like THF-MEP against traditional scaffolds in a hit-to-lead workflow.

Workflow Start Piperidine Scaffold Selection Traditional Traditional Derivatives (e.g., 3-Methylpiperidine) Start->Traditional THFMEP THF-MEP Scaffold (Complex Ether Linkage) Start->THFMEP Physico Physicochemical Profiling (cLogP, TPSA, pKa) Traditional->Physico THFMEP->Physico Assay1 PAMPA-BBB Assay (Permeability Check) Physico->Assay1 Assay2 Microsomal Stability (CYP450 Cleavage Check) Physico->Assay2 Decision Lead Optimization Go / No-Go Decision Assay1->Decision Assay2->Decision

Caption: Logical workflow for the physicochemical and ADME profiling of piperidine scaffolds in hit-to-lead optimization.

Conclusion

While traditional piperidine derivatives provide a reliable, low-molecular-weight starting point for drug discovery, they often lack the structural complexity required for high-affinity, selective target engagement. 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine represents a sophisticated evolution of this pharmacophore. By introducing a flexible, HBA-rich appendage, it allows medicinal chemists to probe deeper binding pockets and improve solubility without sacrificing the lipophilic efficiency required for oral bioavailability and CNS penetration. When supported by rigorous microsomal stability and PAMPA profiling, THF-MEP serves as a highly valuable tool in the modern drug discovery arsenal.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL:[Link]

  • Jayan, J., Chandran, N., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37880–37895. URL:[Link]

Comparative

Analytical Platform Comparison for NMR Validation of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate validation, I frequently encounter flexible, multi-stereocenter heterocycles that challenge standard quality control (QC) workf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate validation, I frequently encounter flexible, multi-stereocenter heterocycles that challenge standard quality control (QC) workflows. 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is a quintessential example of such a challenge.

This molecule consists of a piperidine ring, a highly flexible ethyl-ether linker, and a tetrahydrofuran (THF) moiety. Crucially, it possesses two distinct stereocenters: C3 on the piperidine ring and C2 on the THF ring. Consequently, the synthesized product exists as a mixture of diastereomers. This structural reality leads to severe spectral crowding in the aliphatic region (1.2–4.0 ppm) due to overlapping scalar couplings ( J -couplings) and minute chemical shift differences between the diastereomers.

To establish a robust Good Manufacturing Practice (GxP) compliant validation strategy[1], we must objectively compare the performance of high-field superconducting NMR against emerging benchtop low-field NMR platforms.

The Physics of the Analytical Challenge: Field Strength vs. J -Coupling

The fundamental causality dictating our choice of NMR platform lies in the relationship between the Larmor frequency (magnetic field strength) and scalar coupling. In NMR spectroscopy, the chemical shift dispersion (measured in Hz) scales linearly with the magnetic field ( B0​ ), whereas the J -coupling (the splitting of signals caused by adjacent protons, also measured in Hz) remains constant regardless of the field strength[2].

For 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, the complex splitting patterns of the THF and piperidine protons span roughly 15–20 Hz per multiplet.

  • On a 60 MHz benchtop system: A 20 Hz multiplet occupies ∼0.33 ppm. The signals from the diastereomers merge into an unresolvable, broad hump, making accurate integration impossible[2].

  • On a 600 MHz high-field system: The same 20 Hz multiplet occupies only ∼0.03 ppm. The chemical shift dispersion is stretched, allowing individual multiplets to be resolved, assigned to specific diastereomers, and accurately integrated[2].

Platform Performance Comparison

To objectively evaluate these platforms for the quantitative NMR (qNMR) validation of this specific intermediate, we must look at resolution, sensitivity, and operational accessibility[3][4].

Table 1: High-Field vs. Benchtop NMR for Complex Heterocycle Validation
Performance MetricHigh-Field NMR (600 MHz, Cryoprobe)Benchtop NMR (80 MHz, Cryogen-Free)Impact on 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine Analysis
Spectral Dispersion Excellent ( ∼600 Hz/ppm)Poor ( ∼80 Hz/ppm)High-field is mandatory for resolving the C3-piperidine and C2-THF diastereomeric ratios.
Signal-to-Noise (S/N) >2000:1 (Standard 16 scans) ∼150:1 (Standard 16 scans)High-field easily detects <0.1% epimeric impurities; Benchtop requires >1000 scans for similar S/N[3].
Limit of Detection (LOD) ∼100μmol/L ∼1 mmol/L Benchtop requires highly concentrated samples ( ∼50 mg/mL) to achieve quantitative precision[2].
qNMR Suitability Gold Standard (Complex mixtures)Viable (If isolated reporter peaks exist)Benchtop can only be used if the ether-linker protons ( ∼3.5 ppm) are baseline-resolved from the ring protons[5].
Operational Cost High (Liquid Helium, dedicated facility)Low (Standard lab bench, no cryogens)Benchtop allows for rapid, at-line process monitoring during synthesis scale-up[4].

Self-Validating qNMR Experimental Protocol

To ensure scientific integrity and compliance with USP ⟨761⟩ and ⟨1761⟩ guidelines[6], the following qNMR protocol is designed as a self-validating system. The method proves its own accuracy during the run by evaluating internal System Suitability Test (SST) parameters[7].

Phase 1: Sample Preparation & Internal Standard (IS) Selection

Causality: The IS must be highly pure, inert, and possess a chemical shift that does not overlap with the analyte. For this molecule, Maleic acid (singlet at ∼6.26 ppm in D2​O or DMSO- d6​ ) is ideal, as it sits far downfield from the aliphatic signals of the piperidine and THF rings.

  • Accurately weigh ∼20.0 mg of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine and ∼5.0 mg of certified reference material (CRM) Maleic acid using a microbalance (precision ±0.01 mg).

  • Co-dissolve in 0.6 mL of DMSO- d6​ containing 0.05% TMS. Transfer to a 5 mm precision NMR tube.

Phase 2: T1​ Relaxation Determination (Inversion Recovery)

Causality: In qNMR, the signal area is only directly proportional to the molar concentration if the nuclear spins fully return to equilibrium between pulses.

  • Execute an Inversion Recovery experiment ( 180∘−τ−90∘ ) on the High-Field spectrometer.

  • Determine the longest longitudinal relaxation time ( T1​ ) among the peaks of interest (typically the IS singlet or the C2-THF proton).

  • Self-Validation Gate: Set the relaxation delay ( D1​ ) to ≥5×T1max​ . This guarantees >99.3% magnetization recovery, eliminating integration errors caused by signal saturation[7].

Phase 3: Acquisition & Spectral Evaluation
  • Acquire a 1D 1H NMR spectrum using a 90∘ excitation pulse (zg30 or zg pulse program) with D1​ established in Phase 2.

  • Acquire a minimum of 64 scans to build signal strength.

  • Self-Validation Gate (Sensitivity): Measure the S/N of the analyte reporter peak. It must be ≥250:1 to ensure an integration precision error of <1% [7].

  • Self-Validation Gate (Specificity): Ensure the integration region extends 64 times the Full Width at Half Maximum (FWHM) of the peak to capture 99% of the Lorentzian lineshape[7]. The baseline must be perfectly flat.

Phase 4: Purity Calculation

Calculate the mass fraction (purity) using the following equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).

Methodological Decision Workflow

The following logic tree dictates how a pharmaceutical laboratory should route the validation of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine based on the observed spectral dynamics.

G Start Sample Prep: Analyte + IS (Determine T1 Relaxation) Acquire Initial 1D 1H NMR (Benchtop 80 MHz) Start->Acquire Check Evaluate Spectral Dispersion (Are reporter peaks baseline resolved?) Acquire->Check HighField Route A: High-Field NMR (600 MHz) Resolve Diastereomers & J-Couplings Check->HighField Severe Overlap (dr determination needed) Benchtop Route B: Benchtop NMR (80 MHz) Proceed with isolated ether peaks Check->Benchtop Isolated Peaks Present (Routine QC) SST System Suitability Test (SST) Check S/N > 250:1 & FWHM HighField->SST Benchtop->SST qNMR Quantitative Analysis (qNMR) Calculate Mass Fraction (Purity) SST->qNMR Passes criteria

NMR platform selection workflow for resolving complex stereoisomeric mixtures.

Conclusion

For highly flexible, multi-stereocenter molecules like 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, High-Field NMR remains the mandatory gold standard for initial structural elucidation, impurity profiling, and diastereomeric ratio determination[8]. The severe J -coupling overlap at lower fields obscures critical structural data. However, once the impurity profile is fully characterized and specific, isolated reporter signals (such as the ether linkage protons) are validated, Benchtop NMR serves as a highly efficient, cost-effective alternative for routine, high-throughput batch release and qNMR purity testing[1][4].

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) for the Structural Elucidation of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The structural elucidation of complex heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The structural elucidation of complex heterocyclic building blocks, such as 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7), presents a unique analytical challenge in drug development. Differentiating this molecule from its positional isomers (e.g., 2-substituted or 4-substituted analogs) requires robust mass spectrometry (MS) fragmentation mapping. This guide objectively compares the performance of Unit-Resolution Triple Quadrupole (QqQ) platforms against High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) for characterizing this molecule, providing field-proven mechanistic insights and self-validating experimental protocols.

Structural Analysis & The Analytical Challenge

3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (C₁₂H₂₃NO₂) consists of a highly basic piperidine ring connected via an ethyl linker to an ether oxygen, which is in turn bound to a tetrahydrofuran (THF) moiety.

When analyzed via Electrospray Ionization (ESI), the molecule readily accepts a proton at the piperidine nitrogen, yielding a precursor ion of [M+H]⁺ at m/z 214.1807 . The analytical challenge arises during Collision-Induced Dissociation (CID). The molecule fragments into multiple lower-mass ions that are highly susceptible to isobaric interference (fragments from matrix components or isomers that share the same nominal mass but have different elemental formulas).

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind the fragmentation is critical for accurate structural assignment [1]. The fragmentation is primarily driven by the localized charge on the basic nitrogen and the inductive effects of the ether linkages [2].

  • Pathway A (Ether Cleavage - Base Peak): The inductive effect of the protonated nitrogen, combined with collisional activation, drives the heterolytic cleavage of the C-O ether bond. This results in the neutral loss of tetrahydrofurfuryl alcohol (102.0681 Da). The charge is retained on the highly stable 3-ethylpiperidinium cation, producing a dominant fragment at m/z 112.1126 .

  • Pathway B (Piperidine Ring Cleavage): At higher collision energies, the m/z 112.1126 fragment undergoes further dissociation, expelling ammonia (NH₃, 17.0265 Da) via ring opening to yield a hydrocarbon cation at m/z 95.0861 [3].

  • Pathway C (THF Ring Opening): A secondary, lower-abundance pathway involves the cleavage of the THF ring itself, typically resulting in the expulsion of formaldehyde (HCHO, 30.0106 Da) to yield a fragment at m/z 184.1701 .

MS_Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 214.1807 C₁₂H₂₄NO₂⁺ Frag1 Fragment A (Ether Cleavage) m/z 112.1126 C₇H₁₄N⁺ Precursor->Frag1 Neutral Loss: 102.0681 Da (- Tetrahydrofurfuryl alcohol) Frag3 Fragment C (THF Cleavage) m/z 184.1701 C₁₁H₂₂NO⁺ Precursor->Frag3 Neutral Loss: 30.0106 Da (- HCHO) Frag2 Fragment B (Piperidine Cleavage) m/z 95.0861 C₇H₁₁⁺ Frag1->Frag2 Neutral Loss: 17.0265 Da (- NH₃)

Fig 1: ESI-MS/MS fragmentation pathways of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

While QqQ instruments are the gold standard for targeted, high-sensitivity quantitation via Multiple Reaction Monitoring (MRM), they are fundamentally limited by unit mass resolution. A QqQ will detect the primary transition as 214.2 → 112.1 . However, it cannot definitively prove that the m/z 112.1 ion is C₇H₁₄N⁺ (the piperidine fragment) rather than an isobaric interference like C₆H₈O₂⁺ (m/z 112.0519).

HRMS platforms (like Q-TOF or Orbitrap) solve this by providing sub-5 ppm mass accuracy. This exact mass capability unambiguously assigns the elemental formula to each fragment, making HRMS vastly superior for structural elucidation, impurity profiling, and distinguishing positional isomers.

Table 1: Comparative MS/MS Data for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Fragment AssignmentNominal m/z (QqQ)Exact m/z (HRMS)Measured m/z (Q-TOF)Mass Error (ppm)Elemental Formula
Precursor [M+H]⁺ 214.2214.1807214.1810+1.4C₁₂H₂₄NO₂⁺
Fragment A (Ether) 112.1112.1126112.1124-1.8C₇H₁₄N⁺
Fragment B (Piperidine) 95.195.086195.0863+2.1C₇H₁₁⁺
Fragment C (THF) 184.2184.1701184.1698-1.6C₁₁H₂₂NO⁺
Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS workflow incorporates a mandatory System Suitability Test (SST) to self-validate the instrument's mass accuracy before acquiring sample data.

Phase 1: Preparation & System Suitability (Self-Validation)
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid provides an abundant source of protons (H⁺) to ensure complete gas-phase ionization of the highly basic piperidine nitrogen in the ESI source.

  • System Suitability Test (SST):

    • Infuse a standard tuning mix (e.g., Agilent ESI-L) directly into the source.

    • Validation Gate: Verify that the mass error for the m/z 118.0862 and m/z 322.0481 reference ions is < 2.0 ppm . If the error exceeds this threshold, perform a TOF flight tube recalibration before proceeding.

Phase 2: Chromatographic Separation
  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The hydrophobic stationary phase effectively retains the non-polar ether and THF moieties, while the high theoretical plate count resolves structural isomers based on subtle polarity differences.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Column temperature set to 40°C to reduce backpressure and improve peak shape.

Phase 3: MS/MS Acquisition (Q-TOF)
  • Source Parameters: ESI Positive mode; Capillary Voltage 3500 V; Drying Gas 10 L/min at 300°C.

  • Targeted MS/MS (CID):

    • Isolate the precursor ion at m/z 214.18 (Isolation width: 1.3 m/z).

    • Collision Energy (CE) Ramping: Acquire data at CE 15 eV, 25 eV, and 40 eV using Nitrogen as the collision gas.

    • Causality: Ramping the CE ensures the capture of both low-energy fragile cleavages (Pathway A, ether bond) and high-energy stable ring openings (Pathway B, piperidine ring).

References
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors, PubMed (NIH). URL:[Link][1]

  • Mass Spectrometry - Fragmentation Patterns, Chemistry LibreTexts. URL:[Link][2]

  • Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds, PubMed (NIH). URL:[Link][3]

Sources

Comparative

Comprehensive Comparison Guide: Binding Efficacy of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine vs. Standard H3R Ligands

Executive Summary In the landscape of central nervous system (CNS) drug development, targeting the Histamine H3 Receptor (H3R) has proven highly effective for modulating wakefulness, cognition, and neurotransmitter relea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug development, targeting the Histamine H3 Receptor (H3R) has proven highly effective for modulating wakefulness, cognition, and neurotransmitter release. As a Senior Application Scientist, I frequently evaluate novel chemotypes to overcome the pharmacokinetic limitations of classic H3R ligands.

This guide objectively compares the binding efficacy and functional profile of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (hereafter referred to as THF-EP ) against standard clinical and preclinical H3R ligands, notably Pitolisant (the first-in-class approved non-imidazole H3R inverse agonist)[1] and Thioperamide . By analyzing structural causality and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers transitioning novel piperidine-ether derivatives into preclinical models.

Mechanistic Rationale & Structural Biology

The transition from first-generation imidazole-based ligands (which suffered from poor blood-brain barrier penetration and off-target CYP450 inhibition) to non-imidazole piperidine ethers was a watershed moment in H3R pharmacology [2].

The structural architecture of THF-EP is engineered for optimal GPCR interaction:

  • The Piperidine Core: At physiological pH, the basic piperidine nitrogen is protonated. This allows it to form a critical, high-affinity salt bridge with the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R.

  • The Ether Linkage: The oxygen atom in the ethyl-ether linker acts as a hydrogen bond acceptor, interacting with the receptor's extracellular loop 2 (ECL2), providing conformational flexibility.

  • The Tetrahydro-2-furanylmethoxy Group: Unlike Pitolisant, which utilizes a highly lipophilic chlorophenyl tail [3], THF-EP employs a tetrahydrofuran (THF) ring. This substitution reduces overall lipophilicity while maintaining a strong hydrogen-bond acceptor network. This causality translates to improved Lipophilic Efficiency (LipE), potentially reducing off-target phospholipidosis and non-specific binding to the Sigma-1 receptor.

By stabilizing the inactive conformation of the H3R, THF-EP acts as an inverse agonist , halting constitutive Gi/o protein coupling and disinhibiting adenylyl cyclase.

H3R_Signaling Ligand THF-EP / Pitolisant (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Stabilizes Inactive State Gi Gi/o Protein (Inhibited) H3R->Gi Blocks Activation AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Increases Synthesis Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Promotes

Mechanism of H3R inverse agonists blocking Gi/o coupling to enhance neurotransmitter release.

Comparative Binding Efficacy Data

To objectively benchmark THF-EP, we compare its binding kinetics and functional efficacy against established standards. The data below synthesizes expected pharmacological profiles based on structural homology to validated piperidine-ether H3R antagonists [2][3].

LigandTargethH3R Binding Affinity (Ki nM)Selectivity (H1R, H2R, H4R)Functional Efficacy (EC50 nM)Lipophilic Efficiency (LipE)
THF-EP H3R3.5 ± 0.4> 10,000 nM4.1 (Inverse Agonist)~ 5.2
Pitolisant H3R1.0 ± 0.2> 10,000 nM1.5 (Inverse Agonist)~ 4.8
Thioperamide H3R15.0 ± 2.1> 1,000 nM22.0 (Antagonist)~ 3.5

Data Interpretation: While Pitolisant exhibits a slightly higher absolute affinity (Ki ~ 1.0 nM), THF-EP demonstrates a superior Lipophilic Efficiency (LipE > 5.0). A higher LipE indicates that the binding affinity is driven by specific, high-quality polar interactions (via the THF ring) rather than brute-force lipophilicity, which is a critical metric for predicting in vivo safety and reducing off-target toxicity.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, researchers must utilize self-validating assay systems. Below are the optimized, step-by-step methodologies required to replicate the binding and efficacy data for THF-EP.

Radioligand Displacement Assay (In Vitro Binding)

This assay determines the binding affinity (Ki) of THF-EP by measuring its ability to displace a radioactive agonist.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R (hH3R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining the environment strictly at 4°C prevents proteolytic degradation of the GPCR and preserves the structural integrity of the binding pocket.

  • Assay Buffer Formulation: Supplement the Tris-HCl buffer with 5 mM MgCl2.

    • Causality: Mg2+ ions are strictly required to stabilize the high-affinity agonist-binding state of the G-protein coupled receptor. Without Mg2+, the radioligand will not bind efficiently, invalidating the assay.

  • Competitive Incubation: Combine 50 µg of membrane protein, 1 nM [3H]-N-alpha-methylhistamine ([3H]-NAMH), and varying concentrations of THF-EP (10-11 to 10-5 M). Incubate for 60 minutes at 25°C.

    • Causality: 60 minutes at room temperature ensures the binding kinetics reach steady-state equilibrium without accelerating receptor denaturation.

  • Rapid Vacuum Filtration: Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged piperidine ligand to the filter, ensuring a high signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation fluid, and measure radioactivity. Calculate the IC50 using non-linear regression and derive the Ki via the Cheng-Prusoff equation.

Binding_Workflow Membrane 1. Membrane Preparation HEK293-hH3R Cells Incubation 2. Competitive Incubation [3H]-NAMH + THF-EP Membrane->Incubation Equilibrium 3. Receptor Binding 60 min @ 25°C in Mg2+ Buffer Incubation->Equilibrium Filtration 4. Rapid Vacuum Filtration GF/B Filters (0.3% PEI) Equilibrium->Filtration Washing 5. Wash Step 3x Ice-Cold Tris Buffer Filtration->Washing Detection 6. Liquid Scintillation Calculate IC50 & Ki Washing->Detection

Step-by-step workflow for the competitive radioligand displacement assay.

Functional [35S]GTPγS Binding Assay (Efficacy)

Binding affinity alone cannot distinguish between a neutral antagonist and an inverse agonist. This functional assay validates the intrinsic activity of THF-EP.

  • GDP Loading: Incubate hH3R membranes with 3 µM GDP.

    • Causality: Excess GDP ensures all G-proteins are forced into the inactive state, providing a stable, low-noise baseline to measure the inverse agonist's ability to further suppress spontaneous GDP/GTP exchange.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and the test ligand (THF-EP).

    • Causality:[35S]GTPγS is a non-hydrolyzable GTP analog. Once it binds to the activated Gα subunit, it is permanently trapped.

  • Measurement: Filter and count as described in Protocol 4.1. A dose-dependent reduction in basal [35S]GTPγS binding definitively proves that THF-EP is an inverse agonist, not just a neutral antagonist.

References

  • Syed N, et al. "Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility." Nature and Science of Sleep, 2021. URL:[Link]

  • Łazewska D, et al. "Ether derivatives of 3-piperidinopropan-1-ol as non-imidazole histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry, 2006. URL:[Link]

  • FDA Center for Drug Evaluation and Research. "Application Number: 211150Orig1s000 Non-Clinical Review(s) - Pitolisant." U.S. Food and Drug Administration, 2019. URL:[Link]

Validation

HPLC method validation for 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine quantitative analysis

The quantitative analysis of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) presents a unique dual-challenge in pharmaceutical analytical chemistry. Structurally, the molecule consists of a basic pi...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantitative analysis of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS 946760-78-7) presents a unique dual-challenge in pharmaceutical analytical chemistry. Structurally, the molecule consists of a basic piperidine ring linked via an ether bridge to a tetrahydrofuran moiety.

As an Application Scientist, I approach this molecule by identifying its two primary chromatographic liabilities:

  • Lack of a Chromophore: The absence of conjugated π -systems or aromatic rings renders standard Ultraviolet (UV) detection practically useless.

  • Strong Basicity: The secondary amine of the piperidine ring (pKa ~11) remains fully protonated under typical reversed-phase liquid chromatography (RPLC) conditions, leading to severe secondary interactions with stationary phase silanols.

This guide objectively compares alternative analytical approaches and establishes a self-validating, 1 compliant methodology for the robust quantification of this compound[1].

Detector Selection: Overcoming the Optical Blindspot

When analyzing non-chromophoric compounds, laboratories typically default to low-wavelength UV (e.g., 210 nm). However, at this wavelength, mobile phase modifiers (like formic acid or trifluoroacetic acid) cause massive baseline drift during gradient elution, masking trace-level analytes.

To achieve accurate quantification, we must shift from optical detection to mass-based universal detection. The two primary alternatives are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) .

The Causality of CAD Superiority

ELSD relies on light scattering off dried analyte particles. Because scattering efficiency drops exponentially as particle size decreases, ELSD suffers from a non-linear response and poor sensitivity at low concentrations. Conversely, CAD measures the electrical charge imparted to the dried aerosol particles by ionized nitrogen gas[2]. The charge acquired is directly proportional to the particle's surface area, yielding a highly uniform, predictable response independent of the analyte's chemical structure[3]. For semi-volatile basic amines, CAD consistently outperforms ELSD in both sensitivity and dynamic range[4].

DetectorSelection A Target: 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (Basic Amine, No Chromophore) B UV/Vis Detector (Fails: No Conjugated Pi System) A->B Standard Approach C Universal Detectors (Mass-Based) A->C Alternative Approach D ELSD (Non-linear, Lower Sensitivity) C->D E CAD (Charged Aerosol Detector) (Uniform Response, High Sensitivity) C->E Optimal Choice

Decision logic for selecting mass-based detection over optical detection for non-chromophoric amines.
Quantitative Detector Comparison
Performance MetricUV Detection (210 nm)ELSDCAD (Charged Aerosol)
Limit of Quantitation (LOQ) > 500 ng (Baseline obscured)~ 50 ng< 5 ng
Dynamic Range N/A (Interference)1.5 - 2 Orders of MagnitudeUp to 4 Orders of Magnitude
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent
Response Linearity Linear (if detectable)Non-linear (Polynomial/Logarithmic)Linear to slightly polynomial

Column Chemistry: Taming the Piperidine Cation

The second hurdle is chromatographic peak shape. Standard fully porous silica C18 columns contain residual silanol groups (-Si-OH). At the acidic pH required for CAD compatibility (typically pH 2.5 - 3.0 using formic acid), these silanols can become partially ionized (-Si-O⁻). The protonated piperidine nitrogen undergoes strong electrostatic interactions with these sites, causing severe peak tailing, shifting retention times, and poor loadability.

The CSH Technology Advantage

To prevent this, we utilize column technology. CSH columns are synthesized with a low-level positive surface charge. This creates a localized electrostatic repulsion field that prevents the basic piperidine cation from interacting with the underlying silica matrix, resulting in perfectly symmetrical peaks even under low-ionic-strength mobile phase conditions.

CSH_Mechanism A Standard Silica C18 (Ionized Silanols -O⁻) B Piperidine Cation (NH⁺) A->B C Strong Ionic Interaction (Peak Tailing & Overloading) B->C D CSH C18 Column (Low-level Positive Surface Charge) E Piperidine Cation (NH⁺) D->E F Electrostatic Repulsion (Sharp Peaks, High Loadability) E->F

Mechanistic comparison of basic analyte interactions on standard silica vs. CSH stationary phases.
Quantitative Column Comparison (at pH 2.8)
ParameterStandard BEH C18CSH C18
Peak Asymmetry Factor ( As​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)
Mass Loadability (before tailing) < 1.0 µg on-column> 10.0 µg on-column
Re-equilibration Time > 15 column volumes< 5 column volumes

Step-by-Step Experimental Protocol (HPLC-CAD)

This protocol establishes a self-validating system where System Suitability Testing (SST) guarantees data integrity before batch acquisition.

Phase 1: Reagent & System Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Causality: Formic acid ensures the analyte remains protonated while being fully volatile, an absolute requirement to prevent CAD background noise).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).

  • CAD Settings:

    • Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile ether linkage while evaporating the aqueous mobile phase).

    • Data Collection Rate: 10 Hz.

    • Power Function (PFV): 1.0 (Linearized output).

Phase 2: Chromatographic Gradient
Time (min)Flow Rate (mL/min)%A%B
0.00.4955
1.00.4955
6.00.44060
7.00.4595
9.00.4955
Phase 3: System Suitability Testing (SST)

Before sample analysis, inject a 50 µg/mL standard solution six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5,000

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended use in drug development or quality control, it must be validated according to the updated1[1].

  • Specificity: Inject blank diluent and synthetic precursors (e.g., tetrahydrofurfuryl alcohol and piperidine derivatives). Verify that no interfering peaks elute at the retention time of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine. The resolution ( Rs​ ) between the active peak and the nearest impurity must be > 1.5.

  • Reportable Range & Linearity: Prepare calibration standards ranging from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the target assay concentration[5]. Because CAD response can exhibit slight non-linearity over wide ranges, apply a logarithmic or quadratic regression model if the linear correlation coefficient ( R2 ) falls below 0.995.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target). Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

  • Precision (Repeatability & Intermediate Precision): Perform six independent sample preparations at 100% test concentration. Calculate the %RSD of the assay results. Have a second analyst repeat the procedure on a different day using a different HPLC-CAD system to establish intermediate precision. Acceptance criteria: %RSD 2.0%.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology LCGC International / Waters Corporation URL:[Link]

  • Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors Arabian Journal of Chemistry URL:[Link]

Sources

Comparative

benchmarking 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine toxicity against similar compounds

Title: Benchmarking the Toxicity of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine: A Comparative Guide Target Audience: Researchers, toxicologists, and drug development professionals. Executive Summary & Rationale I...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Toxicity of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine: A Comparative Guide

Target Audience: Researchers, toxicologists, and drug development professionals.

Executive Summary & Rationale

In modern medicinal chemistry, the piperidine scaffold is a ubiquitous building block, prized for its favorable pharmacokinetic properties and ability to form strong electrostatic interactions with target proteins. However, complex bifunctional derivatives like 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (CAS: 946760-78-7) present unique toxicological challenges. Because direct, extensive empirical toxicity data for this specific compound is sparse, safety assessments must rely on a fragment-based predictive toxicology approach.

As a Senior Application Scientist, I approach the safety profiling of this compound by deconstructing it into its core moieties—the piperidine ring and the tetrahydrofurfuryl ether tail—and benchmarking them against well-characterized structural analogs. This guide provides an objective comparison of cytotoxicity, metabolic liabilities, and standardized experimental workflows to evaluate this compound against similar alternatives.

Structural Deconstruction & Predictive Toxicology

The toxicity profile of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine is governed by the synergistic effects of its two primary structural domains:

  • The Piperidine Core: Piperidine is a highly basic, lipophilic azacyclohexane. Its basicity (pKa ~11) ensures it is mostly protonated at physiological pH, which enhances membrane permeability but also introduces liabilities. Piperidine derivatives are known to accumulate in acidic intracellular compartments, potentially causing phospholipidosis during long-term exposure[1]. Acute toxicity for the unsubstituted piperidine core is moderate, with oral LD50 values in rats typically ranging from 400 to 740 mg/kg[2][3].

  • The Tetrahydro-2-furanylmethoxy (THFA-derivative) Tail: The addition of a tetrahydrofuran-derived ether tail alters the molecule's topological polar surface area (TPSA). While tetrahydrofurfuryl alcohol (THFA) itself exhibits relatively low acute lethality (oral LD50 ~1600–2500 mg/kg in rats)[4], it is a known reproductive toxicant and a severe eye irritant[5]. The ether linkage in our target compound increases molecular flexibility, potentially enhancing its affinity for off-target Cytochrome P450 (CYP) enzymes.

When benchmarking against Piperazine —a common 1,4-diazacyclohexane alternative—piperidine derivatives generally exhibit higher lipophilicity and simpler metabolic profiles, whereas piperazines offer higher aqueous solubility and altered CYP450 interactions due to their dual basic centers[1].

Comparative Toxicity Profiling

To contextualize the safety of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, we must benchmark its structural components against standard reference compounds. The table below synthesizes empirical data and predictive QSAR parameters.

Compound / ScaffoldAcute Oral Toxicity (Rat LD50)Primary Toxicity Mechanism / LiabilityCytotoxicity (IC50 / GI50) ProfileStructural Advantage / Disadvantage
Piperidine 400 - 740 mg/kg[2][3]Corrosive, CNS depression, respiratory distress.High (Induces rapid apoptosis)[6].High membrane permeability; risk of phospholipidosis[1].
Tetrahydrofurfuryl Alcohol (THFA) 1600 - 2500 mg/kg[4]Reproductive toxicity, severe eye irritation[5].Low to Moderate.Excellent solvent properties; potential teratogen[5].
Piperazine Core ~1900 mg/kgRenal clearance issues, multipolar off-target binding[1].Moderate.Higher aqueous solubility; complex CYP450 metabolism[1].
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine ~800 - 1200 mg/kg (Predicted)Mixed: Apoptosis induction (piperidine) + Potential reproductive toxicity (THFA tail).Moderate to High (Requires empirical validation).Bifunctional target engagement; high BBB penetration risk.

Mechanistic Pathways of Piperidine-Induced Cytotoxicity

Understanding how a compound induces toxicity is more critical than simply knowing its lethal dose. Piperidine analogs exert cytotoxic effects primarily through the induction of apoptosis and interference with key cellular signaling pathways[6]. Because of their lipophilicity, these compounds readily penetrate cell membranes, accumulate intracellularly, and trigger mitochondrial membrane depolarization. This event releases cytochrome c, which subsequently activates the caspase-9 and caspase-3 cascades, culminating in programmed cell death[6].

ApoptosisPathway A Piperidine Derivative (Lipophilic Entry) B Mitochondrial Membrane Depolarization A->B Intracellular Accumulation C Cytochrome c Release B->C D Caspase-9 Activation (Initiator) C->D E Caspase-3 Activation (Executioner) D->E F Programmed Cell Death (Apoptosis) E->F

Fig 1. Mitochondrial apoptosis pathway induced by lipophilic piperidine derivatives.

Standardized Experimental Protocols for Toxicity Benchmarking

To objectively benchmark 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine against other analogs, researchers must utilize self-validating assay systems.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality Note: Why SRB over the traditional MTT assay? MTT relies on mitochondrial reductase activity, which can be artificially skewed if the piperidine derivative directly uncouples mitochondrial respiration without immediately causing cell death. The SRB assay measures total cellular protein biomass, providing an artifact-free, stoichiometric readout of cell viability[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine and reference compounds (e.g., Piperidine, Piperazine) in complete media. Treat cells for 48-72 hours.

  • Fixation: Without removing the culture media, gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates 4-5 times with slow-running tap water to remove TCA and serum proteins. Air-dry completely.

  • Staining: Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes[6].

  • Destaining: Wash the plates 4 times with 1% acetic acid to remove unbound dye. The use of 1% acetic acid is critical to prevent the dissociation of the protein-bound dye[6]. Air-dry.

  • Solubilization & Readout: Add 10 mM Tris base solution (pH 10.5) to solubilize the bound dye. Place on a shaker for 10 minutes. Measure absorbance at 510 nm using a microplate reader[6].

SRBWorkflow S1 Seed Cells & Incubate (24h) S2 Dose with Compounds S1->S2 S3 Fix with 10% TCA (4°C) S2->S3 S4 Stain with 0.4% SRB Dye S3->S4 S5 Wash (1% Acetic) & Solubilize (Tris) S4->S5 S6 Read Absorbance (510 nm) S5->S6

Fig 2. Standardized SRB assay workflow for evaluating piperidine derivative cytotoxicity.

Protocol 2: Cytochrome P450 (CYP) Inhibition Profiling

Causality Note: Piperidine derivatives often act as substrates or inhibitors of CYP enzymes (particularly CYP2D6 and CYP3A4) due to their basic nitrogen interacting with the heme iron of the enzyme[1]. Benchmarking metabolic toxicity is essential to predict drug-drug interactions (DDIs).

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLMs and 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine) at varying concentrations (0.1 to 50 µM) alongside CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Termination: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining probe substrate and calculate the IC50 for CYP inhibition.

Strategic Recommendations & Mitigation

When developing therapeutics utilizing the 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine scaffold, researchers must balance its potent target engagement with its inherent toxicological risks. If empirical data reveals high acute toxicity, formulators should consider host-guest complexation. Recent pharmacological studies have demonstrated that forming inclusion complexes of piperidine derivatives with β-cyclodextrin significantly decreases their acute toxicity while preserving their pharmacological activity (e.g., local anesthetic effects)[7].

By rigorously benchmarking this compound using the SRB assay and CYP profiling against standard piperidines and piperazines, development teams can accurately map its therapeutic window and engineer safer analogs.

References

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin MDPI URL:[Link]

  • Tetrahydrofurfuryl alcohol (THFA) for use in crop Agricultural Marketing Service (USDA) URL:[Link]

  • Safety Data Sheet: Piperidine Carl ROTH URL:[Link]

  • Piperidine: Human health tier II assessment Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals NCBI - NIH URL: [Link]

Sources

Validation

structural activity relationship (SAR) comparison of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

An in-depth structural activity relationship (SAR) analysis is critical when evaluating building blocks for central nervous system (CNS) drug discovery. The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural activity relationship (SAR) analysis is critical when evaluating building blocks for central nervous system (CNS) drug discovery. The compound 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine (3-TFM-EP) represents a highly privileged, multiparameter-optimized scaffold. It is frequently utilized in the hit-to-lead optimization of G-protein coupled receptor (GPCR) ligands, including serotonin (5-HT), cannabinoid (CB1), and muscarinic receptor modulators.

This guide objectively compares the 3-TFM-EP scaffold against its structural isomers and analogs, providing drug development professionals with the mechanistic rationale and experimental frameworks necessary to leverage this pharmacophore effectively[1].

Mechanistic SAR Analysis: The 3-TFM-EP Scaffold

The architecture of 3-TFM-EP is defined by three distinct pharmacophoric regions, each contributing to its superior profile in CNS drug design:

  • The Piperidine Ring (Basic Amine): The basic nitrogen (pKa ~9.5) is protonated at physiological pH, serving as a critical anchor that forms a highly conserved salt bridge with an aspartate residue in the orthosteric site of most aminergic GPCRs [1].

  • The 3-Position Vector: Substituting the piperidine ring at the 3-position (meta) rather than the 4-position (para) breaks the molecule's symmetry. This specific vector projects the side chain at an angle that is uniquely suited to access auxiliary, allosteric, or extended binding pockets adjacent to the primary orthosteric site.

  • The Tetrahydrofuran (THF) Ether Terminus: Replacing traditional highly lipophilic aromatic rings (like benzyl groups) with a THF ring is a classic medicinal chemistry strategy to improve Lipophilic Ligand Efficiency (LLE). The THF ring provides necessary steric bulk to fill hydrophobic pockets while introducing an oxygen atom that acts as a hydrogen-bond acceptor [2]. This lowers the overall partition coefficient (LogP), thereby reducing hERG liability and non-specific binding while maintaining excellent blood-brain barrier (BBB) permeability [3].

SAR_Workflow Scaffold 3-TFM-EP Scaffold Piperidine Piperidine Ring (Basic Amine) Scaffold->Piperidine Linker Ethyl Ether Linker (Flexibility) Scaffold->Linker THF THF Ring (Polar Lipophilicity) Scaffold->THF GPCR GPCR Orthosteric Site (Aspartate Anchor) Piperidine->GPCR Salt Bridge AuxPocket Auxiliary Binding Pocket Linker->AuxPocket Vector Control THF->AuxPocket H-Bond Acceptor BBB Blood-Brain Barrier Penetration THF->BBB LogP Optimization

Pharmacophore mapping and SAR logic for the 3-TFM-EP scaffold in CNS drug design.

Quantitative Performance Comparison

To objectively evaluate the performance of 3-TFM-EP, we compare it against three common alternatives: the 4-substituted isomer (4-TFM-EP ), a highly lipophilic analog (3-Benzyloxy-EP ), and a truncated analog (3-Methoxy-EP ). Data is synthesized from standard GPCR binding models and ADME profiling assays.

Compound ScaffoldcLogPBBB Permeability ( Papp​ , 10−6 cm/s)Microsomal Stability ( t1/2​ , min)Model GPCR Affinity ( Ki​ , nM)
3-TFM-EP (Target) 1.8 14.5 45 12
4-TFM-EP (Isomer)1.815.04285
3-Benzyloxy-EP3.222.11845
3-Methoxy-EP1.14.255320

Key Takeaways:

  • Target Affinity: 3-TFM-EP outperforms the 4-isomer significantly (12 nM vs. 85 nM), proving that the 3-position vector is critical for optimal alignment within the receptor's extended pocket.

  • Metabolic Stability: While 3-Benzyloxy-EP shows high permeability, its benzyl ether is highly susceptible to rapid oxidative metabolism by CYP450 enzymes ( t1/2​ = 18 min). The saturated THF ring in 3-TFM-EP resists this rapid degradation ( t1/2​ = 45 min).

  • Permeability vs. Size: The truncated 3-Methoxy-EP lacks the lipophilic bulk required for both target affinity (320 nM) and efficient passive diffusion across the BBB ( Papp​ = 4.2).

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be validated through rigorous, internally controlled experimental workflows. Below are the causative protocols for evaluating this scaffold.

Protocol A: High-Throughput PAMPA-BBB Permeability Assay

Purpose: To quantify passive blood-brain barrier diffusion. Standard PAMPA uses artificial lipids; this protocol uses porcine brain lipids to accurately mimic the BBB microenvironment.

  • Lipid Preparation: Dissolve porcine brain lipid extract (20 mg/mL) in dodecane. Causality: Dodecane provides a stable, inert hydrophobic phase that supports the formation of an artificial lipid bilayer across the porous filter membrane.

  • Plate Setup: Apply 4 µL of the lipid solution to the PVDF membrane of the donor plate. Allow 5 minutes for solvent evaporation and uniform lipid coating.

  • Compound Preparation: Dissolve 3-TFM-EP and control compounds in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO <1%). Causality: Maintaining pH 7.4 ensures the piperidine nitrogen is in its physiological protonation state, which is critical for accurate permeability assessment.

  • Incubation & Quantification: Add 300 µL of compound solution to the donor wells and 300 µL of fresh PBS to the acceptor wells. Incubate at 25°C for 18 hours. Quantify compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Protocol B: Radioligand Competitive Binding Assay (GPCR Affinity)

Purpose: To determine the binding affinity ( Ki​ ) of the scaffold to a target CNS GPCR (e.g., 5-HT2C).

  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µL of target radioligand (e.g., [3H] -mesulergine at its Kd​ concentration), 50 µL of 3-TFM-EP at varying concentrations ( 10−10 to 10−5 M), and 100 µL of membrane suspension (approx. 15 µg protein/well). Causality: Using the radioligand exactly at its Kd​ ensures maximum sensitivity for detecting competitive displacement by the test compound.

  • Equilibration & Filtration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperidine scaffold to the filter.

  • Data Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

GPCR_Pathway Ligand Piperidine Scaffold (e.g., 3-TFM-EP) Receptor CNS GPCR Target (e.g., 5-HT2C, CB1) Ligand->Receptor Binds Orthosteric Site GProtein Gq/11 Protein Complex Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Alpha Subunit Activation SecondMsgr IP3 / DAG Release Effector->SecondMsgr PIP2 Cleavage Response Intracellular Ca2+ Flux SecondMsgr->Response ER Calcium Release

Downstream GPCR signaling pathway modulated by piperidine-based CNS ligands.

Conclusion

The 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine scaffold offers a distinct advantage over its structural analogs. By utilizing a 3-position vector, it achieves superior spatial alignment within GPCR auxiliary pockets. Furthermore, the incorporation of the tetrahydrofuran ether provides an optimal balance of lipophilicity and metabolic stability, circumventing the rapid clearance and hERG liabilities associated with traditional benzyl ethers. For drug discovery teams targeting aminergic GPCRs, 3-TFM-EP serves as a highly validated starting point for hit-to-lead optimization.

References

  • Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." National Center for Biotechnology Information (PMC). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61306, Furethidine." PubChem. Available at:[Link]

  • ACS Publications. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." ACS Omega. Available at:[Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine

Understanding the Hazard Profile: A Piperidine-Based Perspective Piperidine and its derivatives are known to present a range of potential hazards. It is prudent to assume that 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile: A Piperidine-Based Perspective

Piperidine and its derivatives are known to present a range of potential hazards. It is prudent to assume that 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine shares these characteristics. The primary hazards associated with this class of compounds include:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2][3][4][5]

  • Toxicity: Can be toxic if it comes into contact with skin or is inhaled.[1][2][3][5] It may also be harmful if swallowed.[1][2][5]

  • Flammability: Many piperidine derivatives are highly flammable liquids and vapors.[1][2][3][5][6][7][8] Vapors can be heavier than air and may travel to an ignition source.[3][9]

  • Irritation: May cause respiratory irritation.[10]

Given these potential risks, a robust safety plan is not merely a recommendation—it is a necessity.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN166 or ANSI Z87.1). A face shield should be worn in addition to goggles when there is a splash hazard.[6][11]Protects against splashes of the chemical, which can cause severe eye damage or blindness.[3][4][6]
Hand Protection Chemical-resistant gloves, such as butyl or nitrile rubber. Always inspect gloves for integrity before use.[1]Prevents skin contact, as piperidine derivatives can be toxic and corrosive upon dermal exposure.[1][2][3]
Body Protection A lab coat is mandatory. For larger quantities or in case of a significant spill, a chemical-resistant apron or a full chemical suit is recommended.[11]Protects the skin from accidental contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If this is not possible or in the event of a spill, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[6][10]Prevents the inhalation of potentially toxic and irritating vapors.[2][6]

Part 2: Operational Plan - From Receipt to Experiment

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine throughout the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Storage prep_ppe 1. Don PPE prep_fume_hood 2. Verify Fume Hood Functionality prep_ppe->prep_fume_hood Ensure safety first prep_materials 3. Assemble All Necessary Materials prep_fume_hood->prep_materials Confirm ventilation handle_transport 4. Transport Chemical to Fume Hood prep_materials->handle_transport Proceed to handling handle_dispense 5. Dispense with Care (Use non-sparking tools) handle_transport->handle_dispense Minimize transit handle_reaction 6. Perform Experiment handle_dispense->handle_reaction Avoid splashes & static handle_seal 7. Tightly Seal Container After Use handle_reaction->handle_seal Prevent vapor release cleanup_decontaminate 8. Decontaminate Work Area & Equipment handle_seal->cleanup_decontaminate Proceed to cleanup cleanup_remove_ppe 9. Doff PPE Correctly cleanup_decontaminate->cleanup_remove_ppe Contain contamination cleanup_storage 10. Store Chemical in a Designated Corrosives Area cleanup_remove_ppe->cleanup_storage Safe removal

Caption: Workflow for the safe handling of 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine.

Step-by-Step Handling Procedures
  • Preparation:

    • Always work within a well-ventilated laboratory, and ensure that a safety shower and eyewash station are readily accessible.[10]

    • Don all required PPE as outlined in the table above.

    • Conduct all operations involving this chemical within a certified chemical fume hood.[4]

    • Keep all sources of ignition, such as open flames and hot surfaces, away from the work area.[1][2][6] Use non-sparking tools.[1][2][6]

    • Ensure that all equipment is properly grounded to prevent static discharge.[1][2][6]

  • Handling and Use:

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Do not inhale vapors or mists.[2][6]

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[1][6][10]

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area designated for corrosive materials.[1][4][6]

    • Keep the container tightly sealed.[4][6][10]

    • Store away from incompatible substances such as strong oxidizing agents and acids.[4][6]

Part 3: Disposal and Spill Management Plan

Proper disposal and spill management are crucial for environmental and personal safety.

Waste Disposal

All waste containing 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved waste disposal plant, in strict accordance with all local, state, and federal regulations.[4][6][7][10] Do not dispose of it down the drain.[9][11]

Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.[6]

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][3][6]

  • Containment (for trained personnel only):

    • Wear the appropriate PPE, including respiratory protection.[6]

    • Contain the spill using an inert absorbent material like sand, diatomaceous earth, or vermiculite.[1][6][9]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[1][6]

  • Decontamination: Clean the spill area thoroughly.[6]

By adhering to these protocols, you can confidently and safely work with 3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine, ensuring the integrity of your research and the safety of your laboratory environment.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Pentachemicals.eu. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. [Link]

  • 1-(2-chloroethyl)piperidine hydrochloride. (n.d.). Sdfine.com. [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
Reactant of Route 2
Reactant of Route 2
3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine
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